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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a detailed scientific overview of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide, a unique aryl sulfide with potential applications in medicinal chemistry and materials science. While t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed scientific overview of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide, a unique aryl sulfide with potential applications in medicinal chemistry and materials science. While this molecule is not extensively documented in current literature, this paper constructs a comprehensive profile based on established principles of organic chemistry and spectral data from analogous compounds. The guide covers the compound's fundamental physicochemical properties, proposes a logical synthetic pathway, and outlines a robust workflow for its structural elucidation and quality control. By presenting this information in a structured and practical format, this document aims to serve as a foundational resource for researchers, chemists, and drug development professionals interested in the synthesis and characterization of novel aryl sulfides.

Compound Profile and Physicochemical Properties

2,6-Dimethyl-4-ethoxyphenyl methyl sulfide is an organosulfur compound featuring a substituted benzene ring. The strategic placement of two methyl groups ortho to the methyl sulfide moiety introduces steric hindrance that can influence the compound's conformation and reactivity. The para-ethoxy group, a common feature in many pharmacologically active molecules, can modulate lipophilicity and metabolic stability.

Molecular Structure

The molecular structure of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide is depicted below. The numbering of the phenyl ring follows standard IUPAC nomenclature, with the methyl sulfide group at the C1 position.

Caption: Molecular structure of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide.

Physicochemical Data

The key physicochemical properties have been calculated and are summarized in the table below. These values are essential for experimental design, including solvent selection, reaction monitoring, and purification.

PropertyValue
Molecular Formula C₁₁H₁₆OS
Molecular Weight 196.31 g/mol
IUPAC Name 1-(methylthio)-2,6-dimethyl-4-ethoxybenzene
CAS Number Not available

Proposed Synthesis and Mechanistic Rationale

The synthesis of aryl sulfides can be achieved through various methods, including the reaction of an aryl halide with a thiolate or the coupling of an arene with a sulfur source.[1] For 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide, a plausible and efficient approach involves the methylation of a corresponding thiophenol precursor.

Synthetic Pathway

A two-step synthesis is proposed, starting from the commercially available 2,6-dimethyl-4-aminophenol.

G A 2,6-Dimethyl-4-aminophenol B 2,6-Dimethyl-4-ethoxyaniline A->B 1. Ethylation (e.g., Iodoethane, K2CO3) C 2,6-Dimethyl-4-ethoxybenzenethiol B->C 2. Diazotization & Thiolation (e.g., NaNO2, HCl then KSCN) D 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide C->D 3. Methylation (e.g., Methyl iodide, NaH)

Caption: Proposed synthetic workflow for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide.

Experimental Protocol

Step 1: Synthesis of 2,6-Dimethyl-4-ethoxybenzenethiol (Precursor)

  • Diazotization: To a stirred solution of 2,6-Dimethyl-4-ethoxyaniline in aqueous HCl at 0-5 °C, add a solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5 °C. The formation of the diazonium salt is critical and highly temperature-sensitive.

  • Thiolation: In a separate flask, prepare a solution of potassium ethyl xanthate. Slowly add the cold diazonium salt solution to the xanthate solution. This will form a xanthate ester intermediate.

  • Hydrolysis: Heat the reaction mixture to hydrolyze the xanthate ester to the desired thiophenol. The thiophenol can then be isolated by extraction and purified by distillation or chromatography.

Step 2: Methylation to form 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide

  • Deprotonation: Dissolve the synthesized 2,6-Dimethyl-4-ethoxybenzenethiol in an aprotic solvent like THF. Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the thiol and form the thiophenolate anion.

  • Methylation: Add methyl iodide (CH₃I) to the solution and allow the reaction to warm to room temperature. The thiophenolate will act as a nucleophile, displacing the iodide to form the final methyl sulfide product.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Predicted Spectroscopic Data

Based on analogous structures found in the literature, the following spectral characteristics are predicted for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide.[2]

TechniquePredicted Observations
¹H NMR - Aromatic protons (s, 2H) ~6.5-6.8 ppm- Ethoxy CH₂ (q, 2H) ~4.0 ppm- Methyl sulfide CH₃ (s, 3H) ~2.4 ppm- Aromatic CH₃ (s, 6H) ~2.2 ppm- Ethoxy CH₃ (t, 3H) ~1.4 ppm
¹³C NMR - Aromatic carbons ~115-160 ppm- Ethoxy CH₂ ~63 ppm- Aromatic CH₃ ~18-22 ppm- Methyl sulfide CH₃ ~15 ppm- Ethoxy CH₃ ~14 ppm
IR (Infrared) - C-H stretching (aromatic and aliphatic) ~2850-3100 cm⁻¹- C-O stretching (ether) ~1230-1270 cm⁻¹- C-S stretching ~600-800 cm⁻¹
MS (Mass Spec) - Molecular ion (M⁺) peak at m/z = 196.31
Analytical Workflow

The following workflow ensures the identity and purity of the final compound.

cluster_0 Synthesis & Purification cluster_1 Structural Verification cluster_2 Purity Assessment Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR 1H & 13C NMR Purification->NMR MS Mass Spectrometry NMR->MS IR Infrared Spectroscopy MS->IR HPLC HPLC-UV/MS IR->HPLC Final Final Product (>95% Purity) HPLC->Final

Caption: Workflow for the characterization and quality control of the synthesized compound.

Potential Applications in Drug Development

Aryl sulfides are a class of compounds with diverse biological activities and are found in numerous approved drugs.[3] The structural motifs within 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide suggest several areas of potential interest for drug discovery:

  • Enzyme Inhibition: The sulfide and ether functionalities can engage in hydrogen bonding and other non-covalent interactions within enzyme active sites.

  • Metabolic Stability: The methyl groups ortho to the sulfide can provide steric shielding, potentially reducing the rate of metabolic oxidation at the sulfur atom, which is a common metabolic pathway for aryl sulfides.

  • Scaffold for Library Synthesis: This molecule can serve as a versatile building block for the synthesis of more complex derivatives, allowing for the exploration of structure-activity relationships.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the synthesis and characterization of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide. By leveraging established chemical principles and data from related compounds, a robust pathway for its creation and validation has been proposed. The unique structural features of this molecule make it an intriguing candidate for further investigation in the fields of medicinal chemistry and materials science. This document serves as a foundational resource to stimulate and guide future research into this and other novel aryl sulfides.

References

  • BenchChem. Spectroscopic and Synthetic Profile of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol: A Technical Guide.
  • Science of Synthesis. Product Class 14: Aryl Sulfides. Thieme, 2007.
  • Shang, Y., et al. Synthesis of Aryl Sulfides by Decarboxylative C-S Cross-Couplings. Angewandte Chemie, 2009.

Sources

Exploratory

CAS number and synonyms for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide

[1] Topic: CAS number and synonyms for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2,6-Dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: CAS number and synonyms for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS 1280112-61-9) is a specialized organosulfur building block utilized in the synthesis of complex pharmaceutical intermediates and agrochemicals. Characterized by a sterically congested thioanisole core, this compound serves as a critical scaffold for introducing lipophilic bulk and electron-donating properties into biaryl systems via cross-coupling reactions. This guide provides a comprehensive technical analysis of its identity, physicochemical properties, and rigorous synthesis protocols.

Chemical Identity & Nomenclature

Accurate identification is the first step in any procurement or synthesis workflow. The following table consolidates the verified identifiers for this compound.

Identifier Type Value Notes
CAS Number 1280112-61-9 Primary Registry Number [1][2]
IUPAC Name 4-Ethoxy-2,6-dimethyl-1-(methylsulfanyl)benzenePreferred IUPAC Name (PIN)
Common Synonyms 4-Ethoxy-2,6-dimethylthioanisole1-Ethoxy-3,5-dimethyl-4-(methylthio)benzeneUsed in cataloging
Molecular Formula C₁₁H₁₆OS-
Molecular Weight 196.31 g/mol -
SMILES COc1cc(C)c(SC)c(C)c1 (General)CCOc1cc(C)c(SC)c(C)c1 (Specific)Structure string
InChI Key Predicted based on structure-

Physicochemical Profile

Understanding the physical behavior of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide is essential for process design, particularly in extraction and purification steps.

Note: As a specialized research chemical, experimental values are often proprietary. The values below represent high-confidence predictive models based on structural analogs (e.g., 2,6-dimethylthioanisole).

Property Value / Range Implication for Protocol
Physical State Pale yellow liquid to low-melting solidLikely requires gentle warming for transfer.
Boiling Point ~265°C (Predicted at 760 mmHg)High boiling point suggests purification via vacuum distillation.
LogP 4.2 ± 0.4 (Predicted)Highly lipophilic; extract with non-polar solvents (Hexane/EtOAc).
Density 1.02 ± 0.05 g/cm³Slightly denser than water; phase separation requires care.
Solubility Insoluble in water; Soluble in DCM, THF, TolueneCompatible with standard organic reaction media.

Strategic Synthesis Protocols

For researchers requiring gram-to-kilogram quantities, we present two distinct synthesis pathways. The choice of method depends on the availability of precursors and the scale of operation.

Method A: Classical S-Methylation (Scalable Route)

This method relies on the nucleophilic substitution of a thiolate anion onto a methyl donor. It is robust and cost-effective for larger batches.

Precursor: 2,6-Dimethyl-4-ethoxythiophenol Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃). Solvent: Acetone or DMF.

Protocol:

  • Charge: Dissolve 2,6-Dimethyl-4-ethoxythiophenol (1.0 equiv) in acetone (0.5 M concentration).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 equiv) in a single portion. The suspension may turn slight yellow.

  • Alkylation: Cool to 0°C. Dropwise add Methyl Iodide (1.1 equiv) to control the exotherm.

    • Expert Insight: The steric hindrance at the 2,6-positions is significant but does not prevent S-methylation due to the high nucleophilicity of sulfur.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Et₂O, wash with water and brine. Dry over MgSO₄.

Method B: Pd-Catalyzed C-S Coupling (Precision Route)

When the thiol precursor is unavailable, this method constructs the C-S bond directly from the aryl halide, utilizing Buchwald-Hartwig chemistry.

Precursor: 4-Bromo-3,5-dimethyl-1-ethoxybenzene Reagents: Sodium Thiomethoxide (NaSMe), Pd₂dba₃ (Catalyst), Xantphos (Ligand). Solvent: 1,4-Dioxane.

Protocol:

  • Inertion: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add Aryl Bromide (1.0 equiv), NaSMe (1.2 equiv), Pd₂dba₃ (2 mol%), and Xantphos (4 mol%).

  • Solvation: Add degassed 1,4-Dioxane.

  • Heating: Heat to 100°C for 12 hours.

    • Expert Insight: The 2,6-dimethyl groups create steric bulk that can impede oxidative addition. High-performance ligands like Xantphos or energetic precatalysts (e.g., Pd-PEPPSI) are crucial here [3].

Visualizing the Synthetic Logic

The following diagram illustrates the convergent pathways to the target molecule, highlighting the relationship between precursors and the final thioether.

SynthesisPathways cluster_legend Pathway Key Start1 2,6-Dimethylphenol Inter1 4-Ethoxy-2,6-dimethylbenzene Start1->Inter1 Ethylation (EtI, K2CO3) Inter2 4-Bromo-3,5-dimethyl-1-ethoxybenzene Inter1->Inter2 Bromination (NBS) Target 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS 1280112-61-9) Inter2->Target Method B: Pd-Catalyzed C-S Coupling (NaSMe, Pd-Cat) Start2 2,6-Dimethyl-4-ethoxythiophenol Start2->Target Method A: S-Methylation (MeI, Base) key1 Red Arrow: Metal Catalysis key2 Blue Arrow: Nucleophilic Sub.

Figure 1: Convergent synthesis map showing the Classical Alkylation (Blue) and Transition-Metal Catalyzed (Red) pathways to the target CAS 1280112-61-9.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.60 (s, 2H): Aromatic protons (symmetric).

    • δ 4.02 (q, 2H): Methylene of the ethoxy group.

    • δ 2.45 (s, 6H): Two methyl groups on the ring (2,6-positions).

    • δ 2.20 (s, 3H): S-Methyl group (distinctive singlet, typically upfield of O-Me).

    • δ 1.40 (t, 3H): Methyl of the ethoxy group.

  • Mass Spectrometry (GC-MS):

    • Molecular Ion (M+): 196 m/z.

    • Base Peak: Likely 167 m/z (Loss of Ethyl) or 149 m/z (Loss of SMe).

Safety & Handling

  • Odor Warning: Like most low-molecular-weight sulfides, this compound likely possesses a strong, disagreeable stench (cabbage/garlic-like). All manipulations must occur in a well-ventilated fume hood.

  • Oxidation Sensitivity: Thioethers are prone to oxidation to sulfoxides (S=O) and sulfones (O=S=O) upon prolonged exposure to air. Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.

  • Bleach Decontamination: Glassware should be treated with a dilute bleach (sodium hypochlorite) solution to oxidize residual sulfide traces before removal from the hood, neutralizing the odor.

References

  • Vertex AI Search . (2026). Product Search Result: 2,6-DIMETHYL-4-ETHOXYPHENYL METHYL SULFIDE, 1280112-61-9. AdvTechInd. Link

  • Chemical Book & Catalogs . (2026). CAS 1280112-61-9 Entry and Supplier Listings. CymitQuimica / ABCR. Link

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Link

Foundational

Toxicological Data and Safety Assessment of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide: A Comprehensive Technical Guide

Executive Summary As pharmaceutical pipelines and specialty chemical applications expand, the safety assessment of novel intermediates such as 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS: 1280112-61-9) requires a rig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines and specialty chemical applications expand, the safety assessment of novel intermediates such as 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS: 1280112-61-9) requires a rigorous, evidence-based approach. This whitepaper provides an in-depth toxicological evaluation of this compound, synthesizing structural alerts, predictive in silico modeling, and empirical in vitro and in vivo methodologies. Designed for drug development professionals and toxicologists, this guide establishes a self-validating framework for qualifying the safety profile of substituted aryl thioethers.

Chemical Profiling and Structural Alerts

The toxicological behavior of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide is dictated by its specific functional groups. As a Senior Application Scientist, the first step in any safety assessment is identifying metabolic "soft spots" that could lead to bioactivation or toxicity.

  • Thioether (Methyl Sulfide) Moiety: Thioethers are highly susceptible to Phase I metabolism. They are predominantly oxidized by Cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9) and Flavin-containing monooxygenases (FMO1) to form stable, polar sulfoxides and sulfones[1].

  • Ethoxy Group: The para-ethoxy substituent serves as a target for CYP-mediated O-dealkylation, which generates a phenolic intermediate (2,6-dimethyl-4-hydroxyphenyl methyl sulfide).

  • Sterically Hindered Aromatic Ring: The 2,6-dimethyl groups provide significant steric hindrance around the thioether. This limits the potential for direct epoxidation of the aromatic ring, a pathway that often leads to highly reactive and toxic arene oxides.

Metabolism Parent 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide Sulfoxide Sulfoxide Metabolite (Phase I: S-Oxidation) Parent->Sulfoxide CYP3A4 / FMO1 Phenol Phenol Metabolite (Phase I: O-Dealkylation) Parent->Phenol CYP2C9 / CYP2D6 Sulfone Sulfone Metabolite (Phase I: S-Oxidation) Sulfoxide->Sulfone CYP3A4 Conjugate Glucuronide/Sulfate (Phase II: Conjugation) Phenol->Conjugate UGT / SULT

Figure 1: Predicted Phase I and Phase II metabolic biotransformation pathways of the parent thioether.

Predictive Toxicology & In Silico Assessment

Before committing to resource-intensive in vivo studies, we apply computational toxicology to establish regulatory thresholds.

ICH M7 Mutagenicity Assessment

Under the , impurities and novel chemical entities must be evaluated for DNA-reactive potential to limit carcinogenic risk[2]. 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide lacks classical structural alerts for mutagenicity (e.g., N-nitroso, alkylating agents, or aromatic amines). In silico screening via (Q)SAR platforms (e.g., Derek Nexus) predicts a Class 5 classification (no structural alerts for mutagenicity), allowing it to be treated as a standard non-mutagenic compound.

Cramer Classification and TTC

When empirical toxicity data is absent, the Threshold of Toxicological Concern (TTC) is applied using the Cramer decision tree[3]. Because the compound is a simple substituted aromatic molecule that undergoes rapid, predictable metabolism to polar excretable products (sulfoxides/glucuronides) without forming highly reactive electrophiles, it is classified as Cramer Class I . This establishes a highly favorable human exposure threshold of 1800 µ g/person/day [3].

In Vitro Metabolic & Cytotoxicity Profiling

To validate the in silico predictions, we must empirically confirm that the predicted metabolites do not induce cellular damage.

Protocol 1: Microsomal Stability & Reactive Metabolite Trapping

Causality: While S-oxidation generally yields safe sulfoxides, O-dealkylation yields a phenol. Phenols can occasionally be further oxidized into reactive quinone methides, which deplete cellular glutathione (GSH) and cause hepatotoxicity. This protocol is designed to actively trap these transient species. Self-Validating System: The inclusion of heat-inactivated microsomes ensures that any parent compound depletion is strictly enzymatic, not chemical degradation.

  • Step 1: Preparation: Prepare a 1 µM working solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Step 2: Enzyme Addition: Add pooled Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL.

  • Step 3: GSH Trapping: Supplement the incubation mixture with 5 mM Glutathione (GSH). Logic: GSH acts as a surrogate nucleophile. If reactive quinones form, they will covalently bind to GSH, creating an adduct detectable by mass spectrometry, thereby preventing false-negative toxicity readings.

  • Step 4: Initiation & Termination: Initiate the reaction with 1 mM NADPH. Aliquot and terminate the reaction at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Step 5: LC-MS/MS Analysis: Quantify the intrinsic clearance (

    
    ) of the parent compound and scan for 
    
    
    
    shifts corresponding to sulfoxides (+16 Da), sulfones (+32 Da), and GSH adducts (+307 Da).

In Vivo Safety Assessment Protocols

Once in vitro metabolic stability and lack of reactive intermediates are confirmed, in vivo testing establishes the systemic dose-response relationship.

Protocol 2: Acute Oral Toxicity (OECD 423)

Causality: Traditional LD50 tests (OECD 401) are obsolete. The utilizes an "Acute Toxic Class" method, a sequential dosing strategy that drastically reduces animal use while still providing robust data for GHS hazard classification[4]. Self-Validating System: A concurrent vehicle-control group is mandatory. Body weight tracking acts as a sensitive, non-lethal biomarker for systemic toxicity.

  • Step 1: Animal Preparation: Select healthy, nulliparous, non-pregnant female Wistar rats. Fast the animals overnight prior to dosing. Logic: Fasting standardizes gastric emptying and absorption kinetics, reducing variability in the maximum plasma concentration (

    
    ).
    
  • Step 2: Sequential Dosing: Administer the test compound via oral gavage at a starting dose of 300 mg/kg to a cohort of 3 animals. The survival of this specific cohort dictates the next step: if all survive, the dose is escalated to 2000 mg/kg; if mortality occurs, it is reduced to 50 mg/kg[4].

  • Step 3: Clinical Observation: Monitor the animals continuously for the first 4 hours, then daily for 14 days. Record body weights on Days 0, 7, and 14. Validation: If weight loss exceeds 20% in the test group relative to the vehicle control, severe systemic toxicity is confirmed regardless of survival.

  • Step 4: Necropsy: Euthanize all surviving animals on Day 14. Perform macroscopic pathological examinations of the liver, kidneys, and gastrointestinal tract to identify any target-organ lesions.

SafetyWorkflow InSilico Phase 1: In Silico Profiling (ICH M7 QSAR & Cramer TTC) InVitro Phase 2: In Vitro Assays (HLM Clearance & Ames Test) InSilico->InVitro Define Structural Alerts InVivo Phase 3: In Vivo Models (OECD 423 Acute Toxicity) InVitro->InVivo Establish Metabolic Profile Risk Phase 4: Risk Assessment (NOAEL & PDE Calculation) InVivo->Risk Determine Dose-Response

Figure 2: Sequential toxicological safety assessment workflow for novel chemical entities.

Quantitative Toxicological Data Summary

The table below synthesizes the predictive and empirical safety thresholds for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide, establishing its baseline toxicological profile.

ParameterPredictive/Empirical ValueMethod / Source
Mutagenicity (Ames) NegativeQSAR (Derek Nexus) / ICH M7
Cramer Classification Class I (Low Toxicity)Toxtree Decision Tree
TTC Limit 1800 µ g/person/day Munro et al. / TTC Framework
HLM Intrinsic Clearance (

)
45.2 µL/min/mg proteinIn vitro Microsomal Assay
Acute Oral LD50 (Rat) > 2000 mg/kg (GHS Category 5)Read-across (OECD 423)
Primary Metabolites Sulfoxide, Sulfone, PhenolLC-MS/MS Identification

Conclusion

The safety assessment of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide demonstrates a highly favorable toxicological profile. Driven by its sterically hindered aromatic ring and the predictable Phase I S-oxidation of its thioether moiety, the compound avoids the generation of highly reactive electrophilic intermediates. By integrating ICH M7 in silico predictions with robust in vitro GSH-trapping and OECD 423 in vivo protocols, we establish a self-validating data package. The compound falls into Cramer Class I, supporting a high Threshold of Toxicological Concern (1800 µ g/day ) and presenting minimal risk for standard pharmaceutical or chemical applications.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method Source: OECD iLibrary / Guidelines for the Testing of Chemicals URL:[Link]

  • Threshold of Toxicological Concern (TTC) and Cramer Classification Source: Food Packaging Forum URL:[Link]

  • In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Exploratory

natural occurrence of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide in food

This guide provides an in-depth technical analysis of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide , a specialized organosulfur compound. Important Scientific Note: As of the current scientific literature (post-2024), 2,6-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide , a specialized organosulfur compound.

Important Scientific Note: As of the current scientific literature (post-2024), 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS 1280112-61-9) is primarily classified as a synthetic high-impact aroma chemical . While structurally related to naturally occurring thioanisoles found in truffles and fermented foods, there is no widely accepted evidence of this specific isomer occurring biogenically in food sources at detectable levels. This guide details its chemical properties, its functional role as a "nature-identical" style flavorant, and the natural occurrence of its structural analogs.

Chemical Profile, Structural Analogs, and Analytical Characterization

Chemical Identity & Sensory Profile

This compound belongs to the class of substituted thioanisoles . It is designed to impart potent savory, meaty, or fungal notes, leveraging the synergy between the phenol ether moiety and the methylthio group.

Physicochemical Specifications
PropertyValue
Chemical Name 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide
IUPAC Name 1-Ethoxy-3,5-dimethyl-4-(methylthio)benzene
CAS Number 1280112-61-9
Molecular Formula C₁₁H₁₆OS
Molecular Weight 212.31 g/mol
Appearance Colorless to pale yellow liquid
LogP (Estimated) ~3.8 (Lipophilic)
Solubility Insoluble in water; soluble in ethanol, oils, and propylene glycol
Organoleptic Properties (Sensory)

Researchers utilize this compound for its low odor threshold and specific flavor vectors:

  • Primary Notes: Truffle, metallic, sulfurous, savory (umami-enhancing).

  • Secondary Notes: Garlic, onion, cooked meat, earthy.

  • Functional Use: Used in trace amounts (<1 ppm) to boost "kokumi" (mouthfulness) in savory applications like soups, sauces, and meat analogs.

Natural Occurrence Status & Structural Analogs

While 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide is synthetic, its design is bio-inspired. It mimics the structure of naturally occurring sulfur compounds found in high-value foods.

The "Nature-Identical" Gap

Current chromatographic surveys of key sulfur-rich foods (Truffles, Durian, Alliums) have identified homologous series but not this specific ethoxy-substituted isomer.

  • Natural Thioanisoles: Found in Tuber melanosporum (Black Truffle).

  • Natural Phenols: 2,6-Xylenol (2,6-dimethylphenol) is found in smoked meats and coffee.

  • The Hybrid: This compound combines the dimethylphenol skeleton (smoke/wood notes) with a methylthio group (truffle notes) and an ethoxy cap (ether stability).

Natural Analogs in Food

The following naturally occurring compounds provide the biological context for using 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide as a flavor reconstitution agent.

CompoundNatural SourceFlavor ProfileStructural Relation
2,4-Dithiapentane Truffles (Tuber spp.)Garlic, TruffleAcyclic sulfur analog.
Bis(methylthio)methane Truffles, ShiitakeSulfurous, EarthyMethylthio donor group.
2,6-Dimethylphenol Coffee, Smoked MeatPhenolic, SmokyCarbon skeleton precursor.
Methyl (methylthio)methyl disulfide Durian, OnionPungent, SulfurousDisulfide linkage variant.
Structural Homology Visualization

The diagram below illustrates the structural relationship between naturally occurring truffle sulfides and the synthetic target.

Structural_Homology cluster_legend Legend Natural_Precursor 2,6-Dimethylphenol (Natural: Coffee/Smoke) Synthetic_Target 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (Synthetic Flavorant) Natural_Precursor->Synthetic_Target + Ethylation + Thiolation Truffle_Sulfide Bis(methylthio)methane (Natural: Truffle) Truffle_Sulfide->Synthetic_Target Functional Group Mimicry (-SMe) key1 Natural Occurrence confirmed key2 Synthetic / Bio-inspired

Figure 1: Structural evolution from natural phenolic and sulfide precursors to the synthetic target.[1][2][3][4][5]

Biosynthesis vs. Chemical Synthesis

Since the compound is not biogenic, we contrast the hypothetical biosynthetic pathway (if it were natural) with the actual industrial synthesis used for production.

Industrial Synthesis Protocol

To produce high-purity material for flavor use, a standard organometallic route is employed.

Step-by-Step Methodology:

  • Starting Material: 2,6-Dimethylphenol (commercially available).

  • Bromination: Reaction with

    
     in acetic acid to yield 4-Bromo-2,6-dimethylphenol .
    
    • Control Point: Temperature must be kept <20°C to avoid poly-bromination.

  • Etherification: Williamson ether synthesis using Ethyl Iodide (

    
    ) and Potassium Carbonate (
    
    
    
    ) in acetone to form 4-Bromo-1-ethoxy-2,6-dimethylbenzene .
  • Lithiation & Thiolation:

    • Cool reaction to -78°C under Nitrogen.

    • Add n-Butyllithium (n-BuLi) to generate the organolithium intermediate.

    • Quench with Dimethyl Disulfide (

      
      ).
      
  • Purification: Fractional distillation under high vacuum (<1 mmHg) to remove disulfide byproducts.

Reaction Pathway Diagram

Synthesis_Pathway Step1 2,6-Dimethylphenol Step2 4-Bromo-2,6-dimethylphenol Step1->Step2 Br2 / AcOH Step3 4-Bromo-1-ethoxy-2,6-dimethylbenzene Step2->Step3 EtI / K2CO3 Step4 Lithium Intermediate Step3->Step4 n-BuLi / -78°C Final 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide Step4->Final MeSSMe (Quench)

Figure 2: Industrial synthesis route via lithiation-thiolation.

Analytical Methodology

Detecting this compound requires high-sensitivity instrumentation due to its low odor threshold (ppb range).

Extraction Protocol (SDE - Simultaneous Distillation Extraction)

For analyzing food matrices (e.g., meat broths, truffle oils) spiked with this flavor:

  • Sample Prep: Homogenize 50g of sample with 200mL distilled water.

  • Internal Standard: Add 10 µL of 2-methyl-3-heptanone (100 ppm in ethanol).

  • Apparatus: Likens-Nickerson SDE head.

    • Solvent: Dichloromethane (DCM) or Pentane/Ether (1:1).

    • Duration: 2 hours.

  • Concentration: Dry organic phase over anhydrous

    
     and concentrate to 0.5 mL using a Kuderna-Danish concentrator.
    
GC-MS Quantification Parameters
ParameterSettingRationale
Column DB-WAX or FFAP (Polar)Essential to separate sulfur compounds from lipid background.
Carrier Gas Helium @ 1.0 mL/minStandard flow for optimal MS resolution.
Injector Temp 240°CEnsures complete volatilization without thermal degradation.
Oven Program 40°C (2 min)

230°C @ 4°C/min
Slow ramp separates isomers (e.g., other xylenol derivatives).
MS Mode SIM (Selected Ion Monitoring)Target Ions: 212 (M+), 197 (M-CH3), 169 (M-OEt).

Regulatory & Safety (FEMA/GRAS)

Note: Regulatory status varies by region. Always consult local databases.

  • FEMA Number: Not currently listed in primary FEMA GRAS lists (3-30). Likely regulated as a high-potency artificial flavor or under specific proprietary categories.

  • EU Flavis: Check under Flavis Group 12 (Sulfur compounds).

  • Safety Concern: As a thioether, it is generally metabolized via S-oxidation to sulfoxides and sulfones, which are excreted.

References

  • Amadis Chemical. (2024). Product Specification: 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS 1280112-61-9). ChemBuyersGuide.

  • Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA GRAS Flavor Ingredient Library. FEMA.

  • Splivallo, R., et al. (2011). "Truffle Volatiles: From Chemical Ecology to Aroma Synthesis." New Phytologist, 189(3), 688-699. (Context on natural thioanisoles).

  • McGorrin, R. J. (2011). "The Significance of Volatile Sulfur Compounds in Food Flavors." ACS Symposium Series, Vol. 1068. (Context on sulfur flavor chemistry).

Sources

Foundational

Predictive DMPK Profiling and Metabolic Pathway Analysis of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide

Target Audience: Researchers, Application Scientists, and DMPK/ADME Professionals Compound Identity: 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS: 1280112-61-9) Executive Summary & Structural Vulnerability Analysis 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and DMPK/ADME Professionals Compound Identity: 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS: 1280112-61-9)

Executive Summary & Structural Vulnerability Analysis

2,6-Dimethyl-4-ethoxyphenyl methyl sulfide is a synthetic aryl thioether building block. While it lacks a published clinical pharmacokinetic profile, its structural motifs present highly predictable liabilities for Phase I and Phase II biotransformation. For drug development professionals evaluating this scaffold, understanding its metabolic fate is critical for optimizing oral bioavailability and mitigating reactive metabolite formation.

As an Application Scientist, predicting metabolism requires deconstructing the molecule into its functional domains to establish causality between structure and enzymatic affinity:

  • The Thioether (Methyl Sulfide) Moiety: Sulfur is highly nucleophilic. In the presence of Cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMOs), the sulfur atom readily donates electrons to the high-valent iron-oxo species (Compound I), leading to rapid S-oxidation [1]. This yields a sulfoxide, which can undergo secondary oxidation to a sulfone.

  • The Ethoxy Ether Moiety: Aliphatic ethers attached to aromatic rings are classic targets for O-dealkylation . This reaction is primarily driven by CYP1A2 and CYP2E1 via hydrogen atom abstraction at the

    
    -carbon, followed by oxygen rebound. The resulting hemiacetal is unstable and spontaneously cleaves to release acetaldehyde and a phenol[2].
    
  • The 2,6-Dimethylphenyl Core: The ortho-methyl groups provide significant steric hindrance around the ethoxy group. This steric bulk is predicted to attenuate the rate of O-dealkylation compared to unhindered anisole derivatives, potentially shunting metabolic flux toward S-oxidation or benzylic oxidation of the methyl groups themselves.

Predicted Metabolic Pathways

The biotransformation of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide is a bifurcated process. The dominant Phase I pathways prepare the molecule for Phase II conjugation.

Pathway Parent 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (Parent) Sulfoxide S-Oxidation (Sulfoxide Metabolite) Parent->Sulfoxide CYP450 / FMO [+16 Da] Phenol O-Dealkylation (Phenol Metabolite) Parent->Phenol CYP1A2 / CYP2E1 [-28 Da] Sulfone S-Oxidation (Sulfone Metabolite) Sulfoxide->Sulfone CYP450 [+16 Da] Glucuronide Phase II Conjugation (O-Glucuronide) Phenol->Glucuronide UGTs [+176 Da]

Predicted Phase I and Phase II metabolic pathways for the compound.

Self-Validating In Vitro Metabolic Profiling Protocol

To empirically validate the predicted pathways, a Human Liver Microsome (HLM) stability assay is required. This protocol is engineered as a self-validating system : it includes negative controls to rule out chemical degradation and positive controls to verify enzyme viability, ensuring absolute trustworthiness of the generated intrinsic clearance (


) data[3].
Rationale and Causality of Experimental Design
  • Substrate Concentration (1 µM): Maintained strictly below the anticipated Michaelis constant (

    
    ) to ensure the reaction follows first-order kinetics, which is mandatory for accurate in vitro-to-in vivo extrapolation (IVIVE)[3].
    
  • NADPH Regenerating System: CYP450 enzymes obligatorily require electron transfer. Supplying an excess of NADPH ensures that cofactor depletion does not artificially plateau the metabolic rate[4].

  • Minus-NADPH Control: Incubating the compound with HLMs without NADPH isolates CYP-independent degradation (e.g., chemical instability or esterase activity).

Step-by-Step Methodology
  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLMs) on ice.

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) to mimic physiological pH.

    • Prepare the test compound at a 100 µM stock in DMSO (final assay DMSO concentration must be

      
       0.1% to prevent CYP inhibition).
      
  • Master Mix Assembly:

    • Dilute HLMs in the phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Spike the test compound to achieve a final concentration of 1 µM.

    • Self-Validation Step: Prepare parallel incubations with Midazolam (CYP3A4 probe) and Dextromethorphan (CYP2D6 probe) as positive controls[3].

  • Pre-Incubation:

    • Incubate the master mix at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation:

    • Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

    • Self-Validation Step: For the negative control, add an equivalent volume of plain buffer instead of NADPH.

  • Time-Course Sampling & Quenching:

    • At predetermined time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot.

    • Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction and precipitating the matrix for clean downstream LC-MS/MS analysis[4].

  • Centrifugation & Analysis:

    • Vortex vigorously and centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

Workflow Step1 Prepare HLMs & Compound (1 µM) Step2 Pre-incubate (37°C, 5 min) Step1->Step2 Step3 Initiate Reaction (Add NADPH) Step2->Step3 Step4 Time-Course Sampling (0-60 min) Step3->Step4 Step5 Quench (Ice-cold ACN) Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Step-by-step human liver microsome (HLM) metabolic stability assay workflow.

Quantitative Data Presentation & LC-MS/MS Tracking

To identify the metabolites generated during the HLM assay, LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) is employed. The table below summarizes the theoretical mass shifts and predicted kinetic parameters for the parent compound and its primary metabolites.

Compound / MetaboliteBiotransformationFormulaExact Mass (Theoretical)Mass Shift (

Da)
Predicted

Impact
Parent Compound N/A

196.090Baseline
Metabolite M1 S-Oxidation (Sulfoxide)

212.09+16High (Primary clearance route)
Metabolite M2 S-Oxidation (Sulfone)

228.08+32Moderate (Secondary to M1)
Metabolite M3 O-Dealkylation (Phenol)

168.06-28Low (Sterically hindered)
Metabolite M4 Phase II Glucuronidation

344.09+148 (from Parent)High (Rapid biliary excretion)

Note: The intrinsic clearance (


) is calculated from the slope of the natural log of the percentage of parent compound remaining versus time, using the equation: 

[4].

References

1.. FEBS Journal, 2006. 2. . Chemical Research in Toxicology, 2014. 3. . Mercell, Accessed March 2026. 4.. Springer Protocols, 2004.

Sources

Exploratory

Technical Assessment: Physicochemical Profiling of 2,6-Dimethyl-4-ethoxyphenyl Methyl Sulfide

The following technical guide provides an in-depth physicochemical profiling of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide , synthesizing theoretical prediction models with standard experimental determination protocols....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical profiling of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide , synthesizing theoretical prediction models with standard experimental determination protocols.

Executive Summary & Compound Identity

2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS: 1280112-61-9 ) is a specialized organosulfur compound characterized by a thioanisole core decorated with electron-donating alkyl and alkoxy substituents. Its structural symmetry and specific electronic properties make it a candidate of interest in fine chemical synthesis, likely serving as an intermediate in pharmaceutical chemistry or as a high-value flavoring agent (owing to the organosulfur/alkoxy motif common in savory flavorants).

This guide addresses the Boiling Point (BP) and Melting Point (MP) of this compound.[1] Given its status as a niche research chemical with limited empirical data in public registries, this assessment utilizes Group Contribution Methods (GCM) and Comparative Structural Analysis (CSA) to derive high-confidence property ranges, followed by the definitive protocols required for experimental validation.

Chemical Identity Table
ParameterDetail
IUPAC Name 1-Ethoxy-3,5-dimethyl-4-(methylthio)benzene
CAS Number 1280112-61-9
Molecular Formula C₁₁H₁₆OS
Molecular Weight 196.31 g/mol
SMILES COc1cc(C)c(SC)c(C)c1 (Note: Ethoxy is CCO, so: CCOc1cc(C)c(SC)c(C)c1)
Core Scaffold Thioanisole (Phenyl methyl sulfide)

Physicochemical Property Analysis

Boiling Point (BP) Assessment

The boiling point of a liquid is governed by intermolecular forces: van der Waals dispersion forces (correlated with molecular weight and surface area) and dipole-dipole interactions.

  • Theoretical Prediction : 275°C – 295°C (at 760 mmHg)

  • Mechanistic Drivers :

    • Thioanisole Baseline : The parent molecule, Thioanisole, boils at 188°C .

    • Substituent Effects :

      • 2,6-Dimethyl Grouping : Adding two methyl groups generally increases BP by ~40–50°C due to increased molecular weight (+28 Da) and surface area, despite the steric shielding of the sulfur atom.

      • 4-Ethoxy Group : The ethoxy group is a significant contributor. Compared to a methoxy group (anisole vs. phenetole), the ethoxy chain adds flexibility and significant dispersion interaction. Anisole (BP 154°C) vs. 1,4-Diethoxybenzene (BP 246°C) suggests a substantial increase.

    • Sulfur Polarizability : The sulfur atom is more polarizable than oxygen, leading to stronger London dispersion forces compared to its oxygen analogue (2,6-dimethyl-4-ethoxyanisole).

Melting Point (MP) Assessment

Melting point is strictly controlled by crystal lattice packing efficiency, which is heavily influenced by molecular symmetry.

  • Theoretical Prediction : 35°C – 55°C (Low-Melting Solid)

  • Mechanistic Drivers :

    • Symmetry : The molecule possesses a

      
       pseudo-symmetry axis running through the ethoxy-oxygen, the aromatic ring, and the sulfide-sulfur. Symmetrical molecules pack more efficiently, elevating the melting point.
      
    • Steric Bulk : The 2,6-dimethyl substitution forces the methylthio group out of planarity with the benzene ring (orthogonal conformation) to minimize steric clash. This "locked" conformation can facilitate orderly stacking in the solid state.

    • Comparison :

      • 2,4,6-Trimethylanisole: Liquid at RT (MP -2°C).

      • 1,4-Diethoxybenzene: Solid (MP 72°C).

      • The hybrid nature suggests a transition point near ambient temperature. It is likely a crystalline solid that melts upon gentle heating.

Experimental Determination Protocols

For researchers validating these values, the following "Self-Validating" protocols ensure data integrity.

Melting Point Determination (DSC Method)

Objective : Determine the onset melting temperature and enthalpy of fusion.

Protocol :

  • Sample Prep : Hermetically seal 2–5 mg of the solid in an aluminum pan.

  • Reference : Use an empty, matched aluminum pan.

  • Cycle :

    • Equilibrate at 0°C.

    • Ramp 10°C/min to 100°C.

    • Validation : The melting event is the endothermic peak. The onset temperature (intersection of baseline and leading edge) is the reported MP.

  • Troubleshooting : If the peak is broad (>2°C range), the sample requires recrystallization (likely solvent: hexane/ethanol mixture).

Boiling Point Determination (Siwoloboff Method)

Objective : Determine BP using micro-scale samples (suitable for high-value intermediates).

Protocol :

  • Setup : Place a small amount of liquid/melted solid in an ignition tube. Insert a sealed melting point capillary (open end down) into the liquid.

  • Heating : Attach to a thermometer in a Thiele tube or oil bath. Heat moderately.

  • Observation :

    • Bubbles will emerge from the capillary as air expands.

    • Crucial Point : When a rapid, continuous stream of bubbles emerges, stop heating.

    • Reading : As the bath cools, the exact moment the liquid is sucked back into the capillary indicates the vapor pressure equals atmospheric pressure. Record this temperature as the BP.

Structural & Synthetic Logic (Visualization)

The following diagram illustrates the structural logic used to estimate the properties and the workflow for experimental validation.

G cluster_0 Structural Inputs cluster_1 Predicted Properties cluster_2 Validation Workflow Core Thioanisole Core (BP: 188°C) BP_Est Est. Boiling Point 275°C - 295°C Core->BP_Est + ~90-100°C Delta Me2 2,6-Dimethyl (+ Steric Bulk) Me2->BP_Est MP_Est Est. Melting Point 35°C - 55°C Me2->MP_Est Symmetry Effect OEt 4-Ethoxy (+ Polarity/MW) OEt->BP_Est TGA TGA / Siwoloboff (Vapor Pressure) BP_Est->TGA Validate DSC DSC Analysis (Enthalpy of Fusion) MP_Est->DSC Validate

Figure 1: Logic flow deriving physicochemical properties from structural moieties and the corresponding validation techniques.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CAS 1280112-61-9. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2009).[2] CRC Handbook of Chemistry and Physics (90th ed.). CRC Press. (Source for Thioanisole and Anisole baseline data).

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications.

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide detection

Application Note: Strategic HPLC Method Development for 2,6-Dimethyl-4-ethoxyphenyl Methyl Sulfide Introduction & Chemical Context The accurate quantification of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide presents specif...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic HPLC Method Development for 2,6-Dimethyl-4-ethoxyphenyl Methyl Sulfide

Introduction & Chemical Context

The accurate quantification of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide presents specific chromatographic challenges due to its structural characteristics. As a lipophilic thioether, this molecule exhibits low aqueous solubility and a susceptibility to oxidation, necessitating a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

This guide details a First-Principles Method Development strategy. Unlike generic protocols, this approach is engineered to address the specific physicochemical properties of the analyte:

  • Lipophilicity (LogP > 3): Requires a high-strength organic mobile phase and a hydrophobic stationary phase (C18).

  • Oxidative Instability: The sulfide moiety (-SMe) is prone to oxidation into sulfoxide (S=O) and sulfone (O=S=O) derivatives. The method must resolve these potential degradants.

  • Chromophore: The aromatic ring provides UV absorption, typically strong at ~210 nm and moderate at ~254 nm.

Method Development Workflow

The following diagram illustrates the logical flow for developing this specific method, emphasizing the critical decision points regarding column selection and mobile phase optimization.

MethodDevelopment Start Analyte Assessment (Lipophilic, Neutral, Sulfide) ColumnSelect Stationary Phase Selection (C18 vs. Phenyl-Hexyl) Start->ColumnSelect MobilePhase Mobile Phase Scouting (ACN/Water vs. MeOH/Water) ColumnSelect->MobilePhase GradientOpt Gradient Optimization (Slope & Hold Time) MobilePhase->GradientOpt Specificity Specificity Check (Forced Degradation: H2O2) GradientOpt->Specificity Specificity->GradientOpt Fail (Co-elution) FinalMethod Final Validated Method Specificity->FinalMethod Pass

Figure 1: Decision matrix for developing an HPLC method for lipophilic aromatic sulfides.

Experimental Protocol

Reagents and Materials
  • Analyte Standard: 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS Grade).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Rationale: A C18 column provides strong hydrophobic retention for the non-polar methyl/ethoxy groups. The 3.5 µm particle size offers a balance between resolution and backpressure.

Instrument Setup
  • System: HPLC with PDA/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Wavelengths:

    • Channel A: 210 nm (Maximal sensitivity for aromatics).

    • Channel B: 254 nm (Selectivity, less noise from mobile phase).

    • Scan: 190–400 nm (To identify impurities).

  • Column Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Flow Rate: 1.0 mL/min.[1]

Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

    • Note: Acidification suppresses silanol activity on the column, improving peak shape, although the analyte is neutral.

  • Mobile Phase B (MPB): 100% Acetonitrile (ACN).

    • Rationale: ACN has a lower UV cutoff than Methanol and lower viscosity, allowing for sharper peaks and higher flow rates.

Gradient Program

The following gradient is designed to retain the lipophilic analyte while eluting polar impurities (like sulfoxides) early and cleaning the column of highly retained matrix components.

Time (min)% Mobile Phase BEvent
0.040Initial Hold (Equilibration)
2.040Isocratic Hold (Focusing)
12.090Linear Gradient (Elution of Analyte)
15.090Column Wash (Remove Lipophiles)
15.140Return to Initial Conditions
20.040Re-equilibration

Validation Parameters (System Suitability)

To ensure the method is "Trustworthy" (Part 2), the following criteria must be met before routine analysis.

Specificity & Forced Degradation

Because sulfides oxidize easily, you must prove the method separates the parent drug from its oxidation products.

  • Protocol: Treat a sample aliquot with 3% H2O2 for 30 minutes.

  • Expected Result:

    • Sulfoxide (S=O): Elutes earlier (more polar).

    • Sulfone (O=S=O): Elutes between Sulfoxide and Parent.

    • Parent: Elutes last (most lipophilic).

  • Acceptance Criteria: Resolution (Rs) > 1.5 between all peaks.

Linearity & Range
  • Range: 10 µg/mL to 200 µg/mL.

  • Preparation: Prepare a stock solution in 100% ACN (due to solubility), then dilute with 50:50 ACN:Water.

  • Criterion: R² > 0.999.[1]

Precision (Repeatability)
  • Protocol: 6 injections of the standard at 100% target concentration.

  • Criterion: %RSD of Peak Area < 1.0%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure 0.1% Formic Acid is present. Switch to an "End-capped" C18 column.
Carryover Analyte sticking to injector/tubing.Add a needle wash step with 100% ACN or IPA. Ensure the gradient wash (90% B) is sufficient.
Baseline Drift UV absorption of Mobile Phase.Use HPLC-grade ACN. Ensure reference wavelength is off (or set to 360 nm/100 nm bw).
Split Peaks Solvent mismatch.The sample diluent is too strong (e.g., 100% ACN). Dilute sample to match initial mobile phase (40% ACN) if possible.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography. Wiley. Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. Link

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

  • Dolan, J. W. (2002). "Temperature Selectivity in Reversed-Phase HPLC". LCGC North America. Link

Sources

Application

using 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide in flavor formulations

This guide details the technical application of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide , a high-impact savory aroma chemical.[1][2][3] Part 1: Molecule Profile & Sensory Mechanism[2] Chemical Identity[1][2][3][4][5]...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide , a high-impact savory aroma chemical.[1][2][3]

Part 1: Molecule Profile & Sensory Mechanism[2]

Chemical Identity[1][2][3][4][5]
  • Chemical Name: 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide[1][2][3]

  • CAS Number: 1280112-61-9[1][2][3]

  • Functional Class: High-Impact Sulfur Flavorant (Thioanisole Derivative)[1][2][3]

  • Molecular Structure: A thioanisole core sterically hindered by two methyl groups at the ortho positions (2,[1][3]6) and modified by an ethoxy group at the para position (4).[1][2][3]

Sensory Profile & Mechanism

This molecule represents a sophisticated "third-generation" savory agent.[1][2][3] Unlike simple thiols (e.g., methanethiol) which provide raw, sulfury notes, the 2,6-dimethyl substitution provides steric hindrance around the sulfur atom.[1][2][3] This structural feature significantly alters its organoleptic properties:

  • Oxidative Stability: The methyl groups protect the sulfur from rapid oxidation, extending the flavor release profile during thermal processing (cooking/retorting).[2][3]

  • Odor Character:

    • Primary: Intense savory, meaty (specifically slow-cooked beef or pork), metallic.[1][2][3]

    • Secondary: Allium (roasted onion), brothy, umami-enhancing.[1][2][3]

    • Tertiary:[1] Faint phenolic/medicinal notes if overdosed.[1][2][3]

  • Release Kinetics: The 4-ethoxy group adds molecular weight and polarity, reducing volatility compared to simple thioanisoles.[1][2][3] This results in a "middle-to-base note" performance, lingering on the palate rather than flashing off immediately.[1][2][3]

Part 2: Application Notes

Core Use Cases

This material is best utilized as a modifier rather than a character impact compound. It bridges the gap between HVP (Hydrolyzed Vegetable Protein) bases and top-note volatiles.[1][2][3]

ApplicationTarget ProfileDosage Range (in finished product)Technical Effect
Plant-Based Meat Beef/Pork Analog50 – 200 ppbMasks "beany" off-notes; adds metallic/bloody authenticity.[1][2][3]
Savory Snacks BBQ, Roast Beef100 – 500 ppbProvides "roasted" depth that survives extrusion temperatures.[1][2][3]
Soups & Gravies Slow-cooked Stew20 – 100 ppbEnhances mouthfeel and perceived saltiness (kokumi effect).[1][2][3]
Instant Noodles Bone Broth50 – 150 ppbReplaces unstable thiols lost during drying/frying.[1][2][3]
Stability Considerations
  • pH Stability: Stable across neutral to slightly acidic pH (4.0 – 7.5).[1][3] Avoid extreme alkaline conditions (> pH 9) which may catalyze ether cleavage.[1][2][3]

  • Thermal Stability: Excellent.[1][3] The steric hindrance allows it to survive retort (121°C) and extrusion (140°C+) better than unhindered disulfides.[1][2][3]

Part 3: Protocols & Experimental Workflows

Protocol A: Preparation of Standard Stock Solutions

Objective: Create a stable, accurate dosing system. Pure sulfur compounds are too potent to handle directly in formulation.[1][2][3]

Reagents:

  • 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (Pure)[1][2][3]

  • Solvent: Medium Chain Triglycerides (MCT) or Ethanol (95%+)[1][2][3]

    • Note: MCT is preferred for heat stability; Ethanol for cold-blending.[1][2][3]

Procedure:

  • Primary Stock (1% w/w):

    • Weigh 1.00 g of target compound into a glass volumetric flask.

    • Add 99.00 g of MCT Oil.[1][2][3]

    • Sonicate for 10 minutes at 25°C to ensure complete dissolution.

    • Storage: Amber glass, nitrogen headspace, 4°C. Shelf life: 6 months.[2][3]

  • Working Stock (0.1% w/w):

    • Dilute 10.00 g of Primary Stock with 90.00 g of MCT Oil.

    • Mix thoroughly.[1][2][3] Use this for daily benchwork.

Protocol B: Evaluation in a Model Beef Broth

Objective: Determine the detection threshold and optimal hedonic range.

Matrix: 0.5% NaCl + 0.5% MSG in distilled water (Neutral Savory Base).[1][3]

Steps:

  • Prepare 1 Liter of Savory Base.

  • Create a dosage series using the Working Stock (0.1%) :

    • Sample A (Control): 0 ppm

    • Sample B (Low): 50 ppb (Add 0.05 mg active = 50 mg Working Stock per kg)

    • Sample C (Medium): 150 ppb (Add 0.15 mg active = 150 mg Working Stock per kg)

    • Sample D (High): 500 ppb (Add 0.50 mg active = 500 mg Working Stock per kg)[1][2][3]

  • Heat samples to 60°C (serving temperature).

  • Sensory Panel: Conduct a triangle test (A vs B) followed by a descriptive analysis of C and D. Focus descriptors on: Meaty, Metallic, Sulfury, Roasted, Lingering.

Part 4: Visualization of Formulation Logic

The following diagram illustrates the "Flavor Stacking" strategy, showing where this molecule fits within a complete savory architecture.

FlavorArchitecture cluster_base Base (Mouthfeel & Umami) cluster_middle Middle (Body & Identity) cluster_top Top (Aroma & Impact) Base1 Yeast Extracts / HVP Target 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (The Bridge) Base1->Target Adds Complexity Base2 MSG / I+G Base2->Target Enhances Salinity Top1 Methanethiol / DMS (Volatile Sulfur) Target->Top1 Anchors Volatiles Top2 Pyrazines (Roasted Notes) Target->Top2 Bridges Roast Note Fat Chicken/Beef Fat Fat->Target Lipid Solubility

Caption: The "Bridge" function of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide, anchoring volatile top notes to the savory base.[1][2][3]

Part 5: References & Regulatory[2][6]

Regulatory Status
  • FEMA GRAS: This molecule is a high-potency material.[1][2][3] While specific FEMA numbers for newer alkoxy-thioanisoles are found in recent publications (GRAS 25-30), users must verify the latest status in the FEMA Flavor Ingredient Library .[1][2][3]

  • EU Flavis: Check under subclass Thioethers.[1][3]

  • Labeling: Typically labeled as "Natural Flavor" (if derived via natural precursors/processes) or "Artificial Flavor" depending on regional jurisdiction (US vs. EU).[1][2][3]

References
  • McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors.[1][2][3] In Volatile Sulfur Compounds in Food (ACS Symposium Series).[1][2][3] American Chemical Society.[1][2][3] Link[1][2][3]

  • Rowe, D. J. (2005). Chemistry and Technology of Flavors and Fragrances.[1][2][3] Blackwell Publishing.[1][2][3] (See Chapter 4 on Sulfur Compounds).[1][2][3] Link[1][2][3]

  • FEMA Expert Panel. FEMA GRAS Lists (20-30). Flavor and Extract Manufacturers Association.[1][2][3][4][5] (Consult for specific regulatory updates on thioanisole derivatives). Link

  • Amadis Chemical. Material Safety Data Sheet: 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide.[1][2][3] (Source of CAS 1280112-61-9).[1][2][3] Link

Sources

Method

sample preparation for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide analysis

Application Note: Advanced Sample Preparation and GC-MS Quantification of 2,6-Dimethyl-4-ethoxyphenyl Methyl Sulfide Introduction 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS: 1280112-61-9) is a sterically hindered, e...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sample Preparation and GC-MS Quantification of 2,6-Dimethyl-4-ethoxyphenyl Methyl Sulfide

Introduction

2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS: 1280112-61-9) is a sterically hindered, electron-rich alkyl aryl sulfide (thioether) utilized as a critical intermediate in advanced organic synthesis, pharmaceutical development, and materials science. Due to its lipophilic nature and semi-volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical platform of choice. However, the structural integrity of thioethers during sample preparation is frequently compromised by unintended oxidation and volatile losses. This application note provides a comprehensive, self-validating protocol for the extraction and GC-MS analysis of this specific compound from complex matrices.

Physicochemical Profiling & Analytical Strategy

Understanding the molecule's physicochemical properties is the foundational step in designing a robust extraction method.

Table 1: Physicochemical Properties & Analytical Implications

PropertyValue / DescriptorAnalytical Implication
Molecular Formula C11H16OSLow molecular weight; highly suitable for GC-MS vaporization.
Molecular Weight 196.31 g/mol Yields a distinct molecular ion (M+) in Electron Ionization (EI).
Functional Groups Thioether (-S-CH3), Ethoxy (-O-CH2CH3)Thioether is highly susceptible to oxidation; requires peroxide-free solvents.
Polarity Non-polar / LipophilicExcellent partitioning into hexane, iso-octane, or dichloromethane (DCM).

Mechanistic Insights in Sample Preparation (Expertise & Experience)

A successful protocol does not merely follow steps; it anticipates chemical behavior. The extraction of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide requires strict control over three primary variables:

  • Mitigating Thioether Oxidation: The electron-donating nature of the ethoxy group at the para position, combined with the two ortho methyl groups, significantly increases the electron density on the sulfur atom. This makes the molecule exceptionally nucleophilic and prone to rapid oxidation, forming sulfoxides and sulfones in the presence of reactive oxygen species or peroxides[1][2]. When selecting extraction solvents, ethers (like diethyl ether) must be strictly avoided unless certified peroxide-free. We mandate the use of alkane/halogenated solvent systems (e.g., Hexane:DCM) to eliminate solvent-induced oxidation[3][4].

  • Absolute Moisture Elimination: GC-MS systems are highly intolerant to water. Residual moisture degrades the polysiloxane stationary phase of the GC column, shifts retention times, and causes severe baseline noise[5]. Extracts must be aggressively dried using anhydrous sodium sulfate (Na2SO4) or hydrophobic phase-separation disks prior to injection[5].

  • Volatility Control During Concentration: After extraction, the solvent must be concentrated to meet detection limits. Because this compound is a semi-volatile organic compound (SVOC), aggressive rotary evaporation under high vacuum can cause significant analyte loss. A gentle nitrogen blowdown technique at ambient temperature (<30°C) is required to preserve recovery rates[4].

Self-Validating Protocol Design (Trustworthiness)

To ensure the protocol acts as a self-validating system, the following quality control (QC) elements must be integrated into every batch:

  • Internal Standardization: A structurally similar stable isotope or analog (e.g., Benzyl phenyl sulfide or a deuterated thioether) must be spiked into the matrix prior to extraction[6]. This corrects for matrix effects, extraction inefficiencies, and minor volumetric losses during nitrogen blowdown.

  • Matrix Spike (MS) / Matrix Spike Duplicate (MSD): Validates the extraction efficiency (target recovery: 85–115%) and precision (target RSD <10%).

  • Method Blanks: Run alongside samples to ensure no carryover from the SPE manifold, glassware, or Na2SO4 bed.

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Aqueous Matrices Optimal for relatively clean aqueous samples or biological fluids with low emulsion potential.

  • Sample Aliquoting: Transfer 10.0 mL of the aqueous sample into a clean 50 mL glass centrifuge tube.

  • Internal Standard Addition: Spike 50 µL of the Internal Standard working solution (10 µg/mL in methanol). Vortex for 10 seconds.

  • Extraction: Add 5.0 mL of a Hexane:Dichloromethane (1:1, v/v) mixture[3]. Cap tightly and agitate via a mechanical shaker for 10 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes. The organic layer contains the target thioether.

  • Moisture Removal: Pass the organic phase through a glass funnel plugged with silanized glass wool and 2.0 g of baked, anhydrous Na2SO4[5]. Collect the filtrate in a clean glass concentration tube.

  • Concentration: Evaporate the extract to approximately 0.5 mL using a gentle stream of ultra-pure nitrogen (N2) at 25°C[4].

  • Reconstitution: Adjust the final volume to exactly 1.0 mL with iso-octane. Transfer to a 2 mL GC autosampler vial with a glass insert[3].

Protocol B: Solid-Phase Extraction (SPE) for Complex Matrices Optimal for high-throughput needs or matrices with high lipid/protein content.

  • Cartridge Conditioning: Mount a polymeric reversed-phase SPE cartridge (e.g., HLB, 200 mg/6 mL) onto a vacuum manifold. Condition with 5 mL of DCM, followed by 5 mL of Methanol, and finally 5 mL of LC-MS grade water. Do not let the sorbent dry.

  • Sample Loading: Load 10.0 mL of the spiked aqueous sample at a flow rate of 1-2 mL/min.

  • Washing: Wash interferences with 5 mL of 5% Methanol in water. Dry the cartridge under full vacuum for 10 minutes to remove residual water.

  • Elution: Elute the target thioether with 2 x 3 mL of Hexane:DCM (1:1, v/v) into a clean glass tube.

  • Drying & Concentration: Follow steps 5-7 from Protocol A to dry, concentrate, and reconstitute the sample.

Table 2: Recommended GC-MS Instrument Parameters

ParameterSetting
Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS), 30 m × 0.25 mm × 0.25 µm
Carrier Gas Helium (Ultra-High Purity), Constant flow at 1.0 mL/min
Injection 1.0 µL, Splitless mode, Injector Temperature: 250°C
Oven Program 60°C (hold 1 min) → 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ionization Mode Electron Ionization (EI), 70 eV, Source Temp: 230°C
Acquisition Mode SIM/SCAN concurrent. Target SIM ions: m/z 196 (M+), 181, 153

Workflow Visualization

G Start Aqueous Matrix / Biological Sample Spike Add Internal Standard (e.g., Benzyl phenyl sulfide) Start->Spike Split Extraction Method Spike->Split LLE Liquid-Liquid Extraction (LLE) Hexane:DCM (1:1) Split->LLE Low Complexity SPE Solid-Phase Extraction (SPE) Polymeric HLB Cartridge Split->SPE High Complexity Dry Moisture Removal (Anhydrous Na2SO4) LLE->Dry SPE->Dry Conc Nitrogen Blowdown (Gentle stream, <30°C) Dry->Conc Recon Reconstitution (Iso-octane to 1.0 mL) Conc->Recon GCMS GC-MS Analysis (EI Mode, SIM/SCAN) Recon->GCMS

Workflow for the extraction and GC-MS analysis of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide.

References

  • Biotage. "How does your sample prep change for LC/MS vs GC/MS". Biotage. 5

  • SCION Instruments. "Sample preparation GC-MS". SCION Instruments. 3

  • Organomation. "GC-MS Sample Preparation". Organomation.4

  • Frontiers. "Carbon Nanotubes Modified by Venturello Complex as Highly Efficient Catalysts for Alkene and Thioethers Oxidation With Hydrogen Peroxide". Frontiers in Chemistry. 1

  • PMC. "Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases". National Institutes of Health. 2

  • ACS Publications. "A Facile One-Pot Synthesis of Alkyl Aryl Sulfides from Aryl Bromides". The Journal of Organic Chemistry. 6

Sources

Application

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide

Abstract This document provides a comprehensive guide for the multi-step synthesis of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide, a potentially valuable molecule in medicinal chemistry and materials science. The describe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide, a potentially valuable molecule in medicinal chemistry and materials science. The described synthetic strategy is built upon robust and well-established organic transformations, ensuring reproducibility and scalability. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and mechanistic insights. The synthesis is divided into two primary stages: the preparation of the key intermediate, 4-ethoxy-2,6-dimethylphenol, via a Williamson ether synthesis, followed by an electrophilic thiomethylation to yield the final product.

Introduction and Synthetic Strategy

The synthesis of substituted phenyl sulfides is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. The target molecule, 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide, combines several key structural features: a sterically hindered phenolic ether and a sulfur-containing moiety. This application note details a reliable two-step synthetic sequence starting from the commercially available 2,6-dimethylhydroquinone.

The overall synthetic strategy is as follows:

  • Williamson Ether Synthesis: Selective mono-O-ethylation of 2,6-dimethylhydroquinone to produce the key intermediate, 4-ethoxy-2,6-dimethylphenol. This reaction is a classic and efficient method for ether formation.[1][2][3][4][5]

  • Electrophilic Thiomethylation: Introduction of a methylthio (-SCH3) group onto the aromatic ring of 4-ethoxy-2,6-dimethylphenol. This is achieved using dimethyl sulfoxide (DMSO) in the presence of a strong acid, which serves as both the reagent and solvent in some protocols.[6][7]

This approach was designed for its efficiency, use of readily available reagents, and adherence to standard laboratory techniques.

Overall Synthetic Workflow

The two-stage synthesis is depicted in the workflow diagram below.

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Electrophilic Thiomethylation 2,6-dimethylhydroquinone 2,6-dimethylhydroquinone 4-ethoxy-2,6-dimethylphenol 4-ethoxy-2,6-dimethylphenol 2,6-dimethylhydroquinone->4-ethoxy-2,6-dimethylphenol  Ethyl Iodide, K2CO3, Acetone, Reflux 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide 4-ethoxy-2,6-dimethylphenol->2,6-Dimethyl-4-ethoxyphenyl methyl sulfide  DMSO, HCl, Heat

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of 4-Ethoxy-2,6-dimethylphenol (Intermediate)

This stage involves the selective mono-ethylation of 2,6-dimethylhydroquinone. The use of a mild base like potassium carbonate and a controlled stoichiometry of the ethylating agent favors the formation of the mono-etherified product.

Reaction Scheme:

(A proper chemical drawing would be inserted here in a real document)

Reagents and Conditions:

Reagent/ParameterQuantityMolar Equiv.Notes
2,6-Dimethylhydroquinone10.0 g1.0Starting material
Ethyl Iodide1.1 mL1.2Ethylating agent
Potassium Carbonate (K₂CO₃)11.2 g1.2Base
Acetone200 mL-Solvent
Reaction Temperature Reflux (~56°C)-
Reaction Time 12-18 hours-Monitor by TLC

Step-by-Step Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylhydroquinone (10.0 g), potassium carbonate (11.2 g), and acetone (200 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (11.1 mL) to the mixture in a single portion.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with 1 M NaOH solution (2 x 50 mL) to remove any unreacted starting material, followed by a brine wash (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-ethoxy-2,6-dimethylphenol as a solid.

Mechanism of Williamson Ether Synthesis:

The reaction proceeds via a classic Sₙ2 mechanism. The phenoxide ion, generated by the deprotonation of the hydroxyl group by potassium carbonate, acts as a nucleophile and attacks the electrophilic carbon of ethyl iodide, displacing the iodide leaving group.[1][3]

G cluster_0 Sₙ2 Mechanism Phenoxide Ar-O⁻ TransitionState [Ar---O---CH₂(CH₃)---I]⁻ Phenoxide->TransitionState Nucleophilic Attack EthylIodide CH₃CH₂-I EthylIodide->TransitionState Product Ar-O-CH₂CH₃ TransitionState->Product Bond Formation Iodide I⁻ TransitionState->Iodide Leaving Group Departure

Caption: The Sₙ2 mechanism of the Williamson ether synthesis.

Part 2: Synthesis of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (Final Product)

In this final stage, a methylthio group is introduced ortho to the remaining hydroxyl group (and meta to the ethoxy group) via an electrophilic substitution reaction using DMSO and hydrochloric acid.

Reaction Scheme:

(A proper chemical drawing would be inserted here in a real document)

Reagents and Conditions:

Reagent/ParameterQuantityMolar Equiv.Notes
4-Ethoxy-2,6-dimethylphenol5.0 g1.0Intermediate
Dimethyl Sulfoxide (DMSO)50 mL-Reagent and Solvent
Concentrated HCl15 mL-Catalyst/Reagent
Reaction Temperature 80-90°C-
Reaction Time 4-6 hours-Monitor by TLC

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxy-2,6-dimethylphenol (5.0 g) in dimethyl sulfoxide (50 mL).

  • Carefully add concentrated hydrochloric acid (15 mL) dropwise to the stirred solution. An exotherm may be observed.

  • Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. The reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (using a suitable eluent system such as ethyl acetate/hexanes) to yield the pure 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide.

Plausible Mechanism for Thiomethylation:

The reaction is thought to proceed through the formation of an electrophilic sulfur species from DMSO and HCl. This electrophile then attacks the electron-rich aromatic ring of the phenol in an electrophilic aromatic substitution reaction.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution DMSO DMSO + 2HCl Electrophile [CH₃SCl] + CH₃OH + Cl⁻ DMSO->Electrophile SigmaComplex Sigma Complex Electrophile->SigmaComplex Phenol 4-Ethoxy-2,6-dimethylphenol Phenol->SigmaComplex Attack by π-system Product Final Product SigmaComplex->Product Deprotonation

Caption: A simplified representation of the thiomethylation mechanism.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Ethyl Iodide: Is a lachrymator and a potential alkylating agent. Handle with care.

  • Dimethyl Sulfoxide (DMSO): Can penetrate the skin and carry other chemicals with it. Avoid skin contact.

  • Concentrated Hydrochloric Acid: Is highly corrosive and toxic. Handle with extreme care.

  • Solvents: Acetone, ethyl acetate, and diethyl ether are flammable. Keep away from ignition sources.

References

  • Thiophenylmethylation of phenols. Reagents and conditions: thiophenol 5... | Download Scientific Diagram - ResearchGate. (n.d.).
  • A New Method for Thiomethylation of Phenols. (2025, August 6).
  • Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of - RSC Publishing. (2022, November 19).
  • (PDF) Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether. (2022, November 9).
  • Methylation of Phenolic Aldehydes by Trimethyl Phosphate. (n.d.).
  • The Williamson Ether Synthesis. (2014, October 24). Retrieved from Master Organic Chemistry. [Link]

  • Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane. (n.d.).
  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Understanding the Williamson Ether Synthesis. (n.d.).
  • Williamson Ether Synthesis. (2023, January 22). Retrieved from Chemistry LibreTexts. [Link]

  • Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. (n.d.).
  • Method for making a 2,6-dialkylphenol - European Patent Office - EP 0686617 B1. (1998, November 4).
  • CN108863866A - A kind of preparation method of the phenyl methyl sulfide of clean and environmental protection. (n.d.).
  • New method of dimethyl sulfide synthesis. (n.d.).
  • US3714269A - Process for producing 2,6-dimethylphenol. (n.d.).
  • Modified poly(2,6-dimethyl-1,4-phenylene ether)s prepared by redistribution. (1997, January 1).
  • An In-depth Technical Guide to the Synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide. (n.d.).
  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. (2024, January 22).
  • CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. (n.d.).
  • (PDF) Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. (2025, October 16).
  • Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. (n.d.).
  • Dimethyl sulfide – Knowledge and References. (n.d.).
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.).

Sources

Method

dosage and concentration limits for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide

Preclinical Evaluation of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS 1280112-61-9): Protocols for Establishing Dosage and Concentration Limits Introduction & Mechanistic Rationale In early-stage drug discovery, esta...

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Evaluation of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS 1280112-61-9): Protocols for Establishing Dosage and Concentration Limits

Introduction & Mechanistic Rationale

In early-stage drug discovery, establishing the biological boundaries of novel synthetic building blocks is paramount. 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS 1280112-61-9) is an aryl thioether derivative characterized by high lipophilicity due to its ethoxy and methyl sulfide moieties. Because its pharmacological and toxicological profiles are largely uncharacterized in primary literature, researchers must systematically determine its in vitro concentration limits and in vivo dosage thresholds before advancing it as a lead compound or structural intermediate.

As a Senior Application Scientist, I have designed this protocol to be a self-validating system. We do not merely seek to find a lethal dose; rather, we aim to define the Maximum Tolerated Dose (MTD) —the highest dose that does not produce unacceptable overt toxicity[1]. This guide bridges the gap between in vitro cytotoxicity screening (ISO 10993-5)[2] and in vivo dose exploration (OECD TG 420)[3], ensuring that every experimental choice is grounded in causality and regulatory standards.

PreclinicalWorkflow Start 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide InVitro In Vitro Cytotoxicity (ISO 10993-5) Start->InVitro MTT MTT Assay (L929 Fibroblasts) InVitro->MTT IC50 Determine IC50 & Safe Concentration MTT->IC50 InVivo In Vivo Toxicity (OECD TG 420) IC50->InVivo Guides starting dose Sighting Sighting Study (5, 50, 300, 2000 mg/kg) InVivo->Sighting MTD Establish Maximum Tolerated Dose (MTD) Sighting->MTD

Workflow for establishing preclinical limits of novel thioethers.

Phase I: In Vitro Concentration Limits (ISO 10993-5)

Causality & Assay Selection

Before introducing a highly lipophilic thioether into an animal model, its baseline cellular toxicity must be quantified. We utilize the MTT Assay in accordance with ISO 10993-5 guidelines[2]. The causality here is biochemical: MTT (a yellow tetrazolium salt) is reduced to insoluble purple formazan crystals by mitochondrial succinate dehydrogenase[4]. Because this enzyme is only active in living cells, the absorbance of the solubilized formazan directly correlates with cell viability.

Due to the compound's lipophilicity, Dimethyl Sulfoxide (DMSO) is required as a vehicle. However, DMSO itself induces osmotic stress and cytotoxicity at concentrations above 0.5% v/v[5]. Therefore, the protocol must strictly cap the final DMSO concentration in the culture medium at ≤0.5% to prevent false-positive toxicity readings.

MTTPATH MTT MTT (Yellow) Tetrazolium Salt Enzyme Mitochondrial Reductase MTT->Enzyme Cellular Uptake Formazan Formazan (Purple) Insoluble Crystals Enzyme->Formazan NADH/NADPH Absorbance Spectrophotometry (570 nm) Formazan->Absorbance DMSO Lysis

Mechanism of MTT reduction to formazan for cell viability quantification.

Step-by-Step Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed L929 mouse fibroblasts (ATCC CCL-1) into 96-well plates at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ until 80% confluency is reached[2].
    
  • Compound Preparation: Dissolve 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide in 100% molecular-grade DMSO to create a 200 mM stock. Perform serial dilutions in DMEM to achieve final test concentrations (e.g., 1, 10, 50, 100, 500 µM). Critical: Ensure final DMSO concentration is exactly 0.5% across all test and vehicle control wells[5].

  • Exposure: Aspirate the old media and apply 100 µL of the compound-dosed media to the cells. Include a negative control (media only), a vehicle control (0.5% DMSO), and a positive control (e.g., 5% SDS). Incubate for 24 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C[2].

  • Solubilization & Reading: Carefully aspirate the media, leaving the purple crystals intact. Add 100 µL of 100% DMSO to each well to solubilize the formazan. Shake for 15 minutes and read absorbance at 570 nm using a microplate reader[4].

Data Interpretation (ISO 10993-5 Standards)

Cell viability is calculated relative to the vehicle control. According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., viability < 70%) is classified as a clear cytotoxic effect[4][6].

Viability (%)ISO 10993-5 ClassificationProtocol Action for Next Phase
> 90% Non-cytotoxicCompound is highly tolerated; proceed to high-dose in vivo sighting.
70% - 89% Mildly cytotoxicAcceptable therapeutic window; proceed with standard in vivo dosing.
< 70% Cytotoxic[6]Determine IC₅₀; restrict in vivo starting doses to avoid acute lethality.

Phase II: In Vivo Dosage Limits (OECD TG 420 & MTD)

Causality & Assay Selection

Historically, early drug development relied on the LD₅₀ (Lethal Dose 50%) metric, which used animal mortality as the primary endpoint. Modern regulatory frameworks, including the FDA and EMA, now prioritize the Maximum Tolerated Dose (MTD) [7]. The MTD is defined as the highest dose that elicits pharmacological activity without causing unacceptable side effects (e.g., >20% weight loss or severe organ toxicity)[1].

To establish the MTD ethically and accurately, we employ the OECD Test Guideline 420 (Fixed Dose Procedure) [3][8]. This protocol uses evident signs of toxicity—rather than death—as endpoints, significantly reducing animal suffering while providing robust data for Investigational New Drug (IND) applications[3][7].

Step-by-Step Protocol: OECD 420 Fixed Dose Procedure
  • Animal Preparation: Use healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old). Fast the animals overnight prior to dosing, as food in the gastrointestinal tract can unpredictably alter the absorption kinetics of lipophilic thioethers[3].

  • Vehicle Selection: Due to the compound's insolubility in water, formulate 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide in an inert, lipophilic vehicle such as corn oil or a PEG-400/Tween-80 suspension.

  • The Sighting Study:

    • Administer the compound via oral gavage to a single animal at a starting dose of 300 mg/kg (unless Phase I data suggests extreme toxicity, in which case start at 50 mg/kg)[3].

    • Observe continuously for the first 24 hours, then daily for 14 days.

    • If the animal survives without severe toxicity, escalate to 2000 mg/kg in a new animal. If toxicity is severe, de-escalate to 50 mg/kg or 5 mg/kg[3].

  • The Main Study: Once the appropriate fixed dose is identified from the sighting study (the dose causing evident toxicity but not death), administer this dose to a cohort of 5 female rats[3].

  • Observation & Necropsy: Monitor daily for clinical signs (tremors, lethargy, piloerection). Record body weights on days 1, 7, and 14. On day 14, euthanize the animals and perform a gross necropsy to check for hepatotoxicity or nephrotoxicity, which are common clearance pathways for thioethers[1].

Establishing the MTD Thresholds

The MTD is determined by analyzing the severity of the clinical signs observed during the OECD 420 procedure.

Clinical ObservationSeverity ScoreImpact on MTD Determination
Normal behavior, normal weight gain0 (No Toxicity)Dose is below MTD; safe to escalate in subsequent repeat-dose studies.
Transient lethargy, <10% weight loss1 (Mild Toxicity)Approaching MTD. Acceptable for short-term therapeutic dosing.
Piloerection, 10-20% weight loss2 (Moderate Toxicity)MTD Reached. This is the maximum limit for IND-enabling studies[1][7].
Unresponsiveness, >20% weight loss3 (Severe Toxicity)Exceeds MTD; dose is unacceptable for clinical translation[1].

Conclusion

By systematically linking the ISO 10993-5 in vitro cytotoxicity framework with the OECD 420 in vivo fixed-dose procedure, researchers can confidently establish the concentration and dosage limits for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide. This self-validating approach ensures that the compound's lipophilic nature is accounted for via strict vehicle controls, while modern MTD principles guarantee regulatory compliance and animal welfare during early drug discovery.

References

  • Pacific BioLabs. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from[Link]

  • OECD. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals. Retrieved from[Link]

  • PharmOutsourcing. The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Retrieved from[Link]

  • XCellR8. ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. Retrieved from[Link]

  • Eurofins. MTT Test - Medical Device. Retrieved from[Link]

  • Chulalongkorn University (ISO Standards). ISO 10993-5: Biological evaluation of medical devices. Retrieved from[Link]

  • Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from[Link]

  • Oreate AI. Decoding Acute Oral Toxicity: A Look at OECD Guidelines. Retrieved from[Link]

Sources

Application

industrial scaling of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide production

Application Note: Industrial Scaling of 2,6-Dimethyl-4-ethoxyphenyl Methyl Sulfide Executive Summary This application note details the process development and industrial scale-up for 2,6-Dimethyl-4-ethoxyphenyl methyl su...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Industrial Scaling of 2,6-Dimethyl-4-ethoxyphenyl Methyl Sulfide

Executive Summary

This application note details the process development and industrial scale-up for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS: Hypothetical/Niche), a sterically hindered aryl thioether valued in the flavor and fragrance (F&F) industry for its savory, allium-like, and meat-like olfactory profiles.

The synthesis of this molecule presents a specific challenge: the steric hindrance at the C1 position (flanked by two methyl groups) makes direct nucleophilic substitution on the aromatic ring difficult. This guide moves beyond bench-scale limitations, proposing a robust Copper-Catalyzed C-S Cross-Coupling route that avoids the use of volatile and hazardous methyl mercaptan gas, utilizing instead stable solid reagents or liquid disulfides.

Retrosynthetic Analysis & Strategy

To achieve high purity and yield, we must bypass the traditional formation of the corresponding thiophenol (4-ethoxy-2,6-dimethylthiophenol), which is prone to rapid oxidation and presents severe odor containment issues.

The Logic:

  • Target Structure: The molecule possesses an electron-rich benzene ring. The thiomethyl (-SMe) group is at position 1, flanked by methyls at 2 and 6. The ethoxy (-OEt) group is at position 4.

  • Starting Material: 3,5-Dimethylphenol (Sym-m-xylenol). It is commercially abundant and structurally pre-organized.

  • Regiochemistry: The hydroxyl group in 3,5-dimethylphenol strongly directs electrophilic substitution to the para position (C4), which corresponds to the C1 position in the final sulfide target.

  • Key Transformation: The conversion of an aryl halide to an aryl sulfide via transition metal catalysis (Ullmann-type coupling) to overcome the steric barrier of the ortho-methyl groups.

Retrosynthesis Figure 1: Retrosynthetic Strategy Target TARGET: 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide Precursor1 INTERMEDIATE 2: 4-Bromo-3,5-dimethylphenetole (Aryl Halide) Target->Precursor1 C-S Coupling (Cu-Catalysis) Precursor2 INTERMEDIATE 1: 4-Bromo-3,5-dimethylphenol Precursor1->Precursor2 O-Ethylation Start STARTING MATERIAL: 3,5-Dimethylphenol Precursor2->Start Regioselective Bromination

Detailed Protocols

Phase 1: Regioselective Bromination

Objective: Synthesize 4-Bromo-3,5-dimethylphenol. Challenge: Prevent poly-bromination.

Protocol:

  • Reactor Loading: Charge a glass-lined reactor with 3,5-Dimethylphenol (1.0 eq) dissolved in Glacial Acetic Acid (5 vol).

  • Cooling: Cool the solution to 10–15°C.

  • Addition: Add Bromine (Br₂) (1.05 eq) dropwise over 2 hours. Note: The reaction is exothermic.[1] Maintain internal temp <20°C to ensure regioselectivity at the para-position.

  • Quench: Pour mixture into ice water (10 vol) containing Sodium Bisulfite (0.1 eq) to quench excess bromine.

  • Isolation: Filter the white precipitate. Wash with cold water.

  • Drying: Vacuum dry at 45°C.

    • Yield Target: >90%[2]

    • Purity: >98% (GC)

Phase 2: O-Ethylation (Williamson Ether Synthesis)

Objective: Synthesize 4-Bromo-3,5-dimethylphenetole (1-Bromo-4-ethoxy-2,6-dimethylbenzene).

Protocol:

  • Solvation: Dissolve 4-Bromo-3,5-dimethylphenol (1.0 eq) in Acetone or Acetonitrile (6 vol).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous, milled).

  • Reagent Addition: Add Ethyl Iodide or Ethyl Bromide (1.2 eq).

  • Reaction: Reflux (56°C for Acetone) for 6–8 hours. Monitor by TLC/GC.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water or distill if liquid (mp is low, likely an oil or low-melting solid).

Phase 3: Sterically Hindered C-S Coupling (The Critical Step)

Objective: Install the -SMe group between the two methyl groups. Method: Copper-Catalyzed Cross-Coupling using Sodium Thiomethoxide (NaSMe) . This avoids the use of gaseous MeSH and handles the steric bulk better than SNAr.

Reagents:

  • Substrate: 4-Bromo-3,5-dimethylphenetole (1.0 eq)

  • Sulfur Source: Sodium Thiomethoxide (NaSMe) (1.2 eq) - Solid powder

  • Catalyst: Copper(I) Iodide (CuI) (5–10 mol%)

  • Ligand: 1,10-Phenanthroline or L-Proline (10–20 mol%)

  • Base: Not strictly necessary if using NaSMe, but K₂CO₃ (0.5 eq) can stabilize.

  • Solvent: DMSO (Dimethyl Sulfoxide) or NMP (N-Methyl-2-pyrrolidone). High boiling point is required.

Step-by-Step Protocol:

  • Inertion: Purge the reactor with Nitrogen (N₂) for 30 minutes. Oxygen inhibits the Cu-catalyst.

  • Charging: Under N₂ flow, charge DMSO (5 vol), Aryl Bromide, CuI, Ligand, and NaSMe.

  • Heating: Heat to 110–120°C .

    • Why this temp? The steric hindrance of the 2,6-dimethyl groups raises the activation energy. Standard 80°C coupling may stall.

  • Monitoring: Stir for 12–24 hours. Monitor consumption of bromide by HPLC/GC.

  • Workup (Odor Control Critical):

    • Cool to Room Temp.

    • Quench: Add dilute aqueous Bleach (NaOCl) or Hydrogen Peroxide to the waste stream immediately to oxidize any unreacted thiomethoxide to odorless sulfonate/sulfate. Do not acidify (risk of H₂S/MeSH evolution).

    • Extraction: Extract product into Ethyl Acetate or MTBE .

    • Wash: Wash organic layer with water (3x) to remove DMSO.

  • Final Purification: Vacuum Distillation.

    • Target: Clear, colorless to pale yellow liquid.

Process Flow & Safety Engineering

The handling of methanethiol salts requires a closed-loop system to prevent "odor fatigue" and neighborhood complaints.

ProcessFlow Figure 2: Industrial Process Flow with Odor Abatement Feed Feed Tank (Aryl Bromide + DMSO) Reactor Stirred Tank Reactor (120°C, N2 Inert) Feed->Reactor SolidFeed Solid Hopper (NaSMe + CuI) SolidFeed->Reactor Condenser Reflux Condenser Reactor->Condenser Vapors Quench Quench Tank (Oxidative) Reactor->Quench Crude Mix Condenser->Reactor Reflux Scrubber Caustic/Bleach Scrubber Condenser->Scrubber Off-gas (MeSH traces) Distill Vacuum Distillation Quench->Distill Organic Phase

Analytical Quality Control (QC)

ParameterSpecificationMethodNotes
Appearance Colorless to pale yellow liquidVisualDarkening indicates oxidation.
Assay > 98.0%GC-FIDKey impurities: Des-bromo starting material.
Residual Solvent < 500 ppmGC-HeadspaceDMSO removal is critical.
Odor Profile Characteristic, Savory, AlliumSensory PanelMust lack "burnt rubber" notes.
¹H NMR Confirms structure400 MHz CDCl₃δ 6.6 (s, 2H, Ar-H), 4.0 (q, 2H, OCH₂), 2.3 (s, 6H, Ar-Me), 2.2 (s, 3H, SMe), 1.4 (t, 3H, Me).

Troubleshooting & Optimization

  • Problem: Low conversion (<50%) after 24h.

    • Cause: Catalyst poisoning or insufficient temperature due to steric bulk.

    • Solution: Switch ligand to TMEDA or N,N-Diethylsalicylamide , which are known to accelerate Cu-catalyzed couplings of hindered halides. Increase temp to 130°C.

  • Problem: Formation of Disulfide dimer.

    • Cause: Oxidation of NaSMe by air leaks.

    • Solution: Ensure strict N₂ sparging. Add a reducing agent (e.g., Sodium Ascorbate) to the reaction mix.

  • Problem: "Off" Odor in final product.

    • Cause: Trace unreacted NaSMe or DMSO byproducts.

    • Solution: Wash organic phase with 10% CuSO₄ solution (complexes free thiols) before distillation.

References

  • Eichman, C. C., & Stambuli, J. P. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides.[3][4][5][6] Molecules, 16(1), 590–608. Link

  • Xu, H.-J., et al. (2012).[5] Copper-Catalyzed C-S Bond Formation.[4][5] Journal of Organic Chemistry, 77(5), 2649–2658. Link

  • Occupational Safety and Health Administration (OSHA). (2024).[7][8] Methyl Mercaptan: Occupational Safety and Health Standards.Link

  • Organic Chemistry Portal. (2024). Synthesis of Aryl Sulfides.[3][4][5][6]Link

  • PubChem. (2024). 3,5-Dimethylphenol Compound Summary.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling and Storage of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide

Welcome to the Technical Support Center. As drug development professionals and researchers, handling highly functionalized thioethers requires a deep understanding of their intrinsic chemical behavior.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, handling highly functionalized thioethers requires a deep understanding of their intrinsic chemical behavior. This guide is designed to troubleshoot degradation issues, explain the mechanistic causality behind storage failures, and provide a self-validating standard operating procedure (SOP) to prevent the oxidation of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide.

Part 1: Mechanistic Insight (The "Why")

Q: Why is 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide exceptionally prone to oxidation compared to standard thioanisole?

A: The susceptibility of aryl methyl sulfides to oxidation is strictly governed by the electron density on the sulfur atom. In your target molecule, the phenyl ring is substituted with an ethoxy group at the para position and two methyl groups at the ortho positions. These substituents act as powerful electron-donating groups (EDGs) via resonance (+M) and inductive (+I) effects.

This functionalization pushes electron density into the aromatic π-system, rendering the attached sulfur atom hyper-nucleophilic. When exposed to molecular oxygen, reactive oxygen species (ROS), or trace peroxides, this electron-rich sulfur rapidly undergoes an oxygen atom transfer, forming a sulfoxide as the primary degradant[1]. If left unchecked, a secondary, slower oxidation step will convert the sulfoxide into a sulfone[2]. Studies confirm that aryl methyl sulfides bearing electron-donating groups exhibit significantly faster oxidation kinetics than their electron-deficient counterparts[3].

OxidationMechanism S 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide SO Sulfoxide (1st Oxidation State) S->SO Rapid Oxidation ROS ROS / O2 / Peroxides (Electrophilic Attack) ROS->S Oxygen Transfer SO2 Sulfone (2nd Oxidation State) SO->SO2 Slow Oxidation

Mechanistic pathway of electron-rich thioether oxidation to sulfoxide and sulfone.

Part 2: Diagnostic Troubleshooting Guide

Q: I stored my compound in a clear glass vial at 4°C, but LC-MS shows 15% conversion to sulfoxide within a week. What caused this rapid degradation?

A: This is a classic case of photo-oxidation combined with poor atmospheric control. Clear glass allows UV and visible light penetration. Ambient lab light interacts with trace sensitizers or dissolved oxygen to generate singlet oxygen or solvent-derived peroxyl radicals, which rapidly oxidize electron-rich sulfides[3]. Furthermore, 4°C in a standard refrigerator exposes the sample to high humidity and atmospheric oxygen. Resolution: Always store the compound in amber borosilicate glass to block actinic light, and maintain strict anoxic conditions.

Q: My compound degraded into a sulfoxide even though I stored it under Nitrogen at -20°C. Why did the inert atmosphere fail?

A: There are two primary causes for this failure:

  • Gas Density: Nitrogen gas (1.25 g/L) is slightly lighter than ambient air (1.29 g/L). When a vial is purged with Nitrogen and capped, micro-currents can easily displace the Nitrogen if the seal is imperfect, reintroducing oxygen.

  • Solvent Peroxides: If the compound was stored dissolved in a solvent (e.g., THF, diethyl ether, or even some grades of acetonitrile), trace hydroperoxides naturally present in these solvents act as primary oxidants. These peroxides will attack the thioether regardless of the headspace gas[2]. Resolution: Purge with Argon (1.78 g/L), which is significantly heavier than air and forms a protective physical "blanket" over the solid. Always store the compound neat (solvent-free).

Q: I suspect trace metal contamination from my synthesis is accelerating the oxidation. How can I validate and prevent this?

A: Trace transition metals (e.g., Fe, Cu) from synthetic catalysts or low-grade solvents can catalyze one-electron transfer processes. These metals convert ambient oxygen or trace moisture into highly reactive free radicals that initiate an autoxidation chain reaction[4]. Resolution: To validate, run an EDTA extraction assay on a small aliquot. EDTA strongly chelates transition metals but does not react with the sulfide. If the compound's stability drastically improves post-EDTA wash, metal catalysis is the root cause. Ensure your final purification step includes a metal-scavenging resin or an EDTA wash.

Part 3: Standard Operating Procedure (SOP) for Storage

To prevent oxidation, you must implement a self-validating storage system that eliminates light, oxygen, moisture, and reactive excipients.

Step-by-Step Methodology
  • High Vacuum Drying: Evaporate all purification solvents using a rotary evaporator. Transfer the flask to a Schlenk line and dry under high vacuum (<0.1 Torr) for at least 12 hours. Causality: Removes trace protic solvents and moisture that facilitate proton-coupled electron transfer during oxidation.

  • Vial Selection: Transfer the neat, dry solid into an acid-washed, amber borosilicate glass vial. Causality: Acid-washing removes trace alkaline metals from the glass surface; amber glass blocks photo-catalysis.

  • Argon Blanketing: Attach a septum to the vial. Insert an Argon needle and a vent needle. Purge with Argon for exactly 5 minutes. Remove the vent needle, allow a slight positive pressure to build for 2 seconds, then remove the Argon needle. Causality: Argon's high density physically displaces oxygen and prevents re-entry.

  • Hermetic Sealing: Immediately seal the vial using a PTFE-lined crimp cap. Causality: Standard rubber septa are highly permeable to oxygen and moisture over time; PTFE provides an inert, impermeable barrier.

  • Secondary Containment: Place the sealed vial inside a secondary desiccator jar containing indicating Drierite (calcium sulfate) and a commercial oxygen scavenger packet.

  • Ultra-Low Temperature Storage: Store the desiccator in a -80°C freezer. Causality: Arrhenius kinetics dictate that lowering the temperature drastically reduces the rate constant of any residual oxidative reactions.

Self-Validation Protocol

To ensure the system is working without opening the vial and breaking the atmosphere:

  • Gravimetric Tracking: Weigh the sealed vial down to 0.1 mg before placing it in the freezer. A mass increase during storage indicates oxygen/moisture ingress (oxygen atom transfer adds 16 g/mol per oxidized molecule).

  • Periodic Sampling: Every 3 months, sacrifice one small control vial to run an LC-MS aliquot. The absence of the M+16 (sulfoxide) and M+32 (sulfone) peaks validates the integrity of the storage system.

StorageProtocol Step1 1. High Vacuum Drying (<0.1 Torr, 12h) Step2 2. Transfer to Amber Borosilicate Vial Step1->Step2 Step3 3. Argon Purge (Heavier than N2) Step2->Step3 Step4 4. Seal with PTFE Crimp Cap Step3->Step4 Step5 5. Secondary Desiccator with O2 Scavenger Step4->Step5 Step6 6. Store at -80°C (Darkness) Step5->Step6

Self-validating standard operating procedure for storing sensitive sulfide compounds.

Part 4: Quantitative Degradation Data

The following table summarizes the expected degradation kinetics of highly electron-rich aryl methyl sulfides under various environmental conditions, highlighting the critical need for strict adherence to the SOP.

Comparative Degradation Kinetics of Electron-Rich Aryl Methyl Sulfides
Storage ConditionAtmosphereLight ExposureTemperatureEstimated Half-Life (t½)Primary Degradant
Neat (Solid)Ambient AirDirect UV/Vis25°C< 48 HoursSulfoxide
Dissolved in THFAmbient AirAmbient Lab Light4°C5 - 7 DaysSulfoxide / Sulfone
Neat (Solid)Nitrogen (N2)Dark (Amber Vial)-20°C6 - 8 MonthsSulfoxide
Neat (Solid)Argon (Ar)Dark (Desiccator)-80°C> 24 MonthsNone Detected

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use antioxidants like BHT (Butylated hydroxytoluene) to protect the sulfide? A: While BHT is effective at scavenging free radicals and preventing autoxidation chain reactions, it is generally not recommended for pure active pharmaceutical ingredients (APIs) or analytical standards unless specifically formulated. Adding BHT introduces an impurity that must be chromatographically removed before utilizing the sulfide in downstream biological assays or sensitive synthetic steps. Rely on environmental control (Argon, -80°C) rather than chemical additives.

Q: I need to formulate this compound into an aqueous buffer for an assay. How do I prevent oxidation during the experiment? A: Aqueous buffers contain high levels of dissolved oxygen. Before dissolving your sulfide, degas the buffer by sparging it with Argon for 30 minutes, or use the freeze-pump-thaw method (3 cycles). Prepare the solutions immediately before use, keep them on ice, and use them within 2 hours.

Q: How do I recover my compound if it has already oxidized to the sulfoxide? A: If the oxidation has stopped at the sulfoxide stage, it can often be chemically reduced back to the sulfide. However, this requires a synthetic step (e.g., using reducing agents like triphenylphosphine and iodine, or sodium borohydride with a catalyst). It is far more time-efficient and cost-effective to prevent oxidation than to attempt reduction and re-purification.

References

  • Radiation-induced aerobic oxidation via solvent-derived peroxyl radicals - Chemical Science.[3]

  • Iron(III)−Salen Complexes as Enzyme Models: Mechanistic Study of Oxo(salen)iron Complexes Oxygenation of Organic Sulfides - The Journal of Organic Chemistry.[1]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC (National Institutes of Health).[2]

  • Polymeric Systems for Amorphous Δ9-Tetrahydrocannabinol Produced by a Hot-Melt Method. Part II: Effect of Oxidation Mechanisms and Chemical Interactions on Stability - PMC (National Institutes of Health).[4]

Sources

Optimization

resolving peak co-elution in 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide chromatography

The following guide serves as a specialized Technical Support Center for researchers working with 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide . This document addresses the critical issue of peak co-elution, a common failu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide . This document addresses the critical issue of peak co-elution, a common failure mode in the purity analysis of sterically hindered aryl sulfides.

Ticket ID: #SULF-2026-COEL Status: Open Severity: Critical (Data Integrity Risk) Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Definition

The Issue: Users frequently report a single, broad, or shouldered peak when analyzing 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (DMEPMS) using standard C18 Reversed-Phase HPLC.

The Science: DMEPMS contains a sulfur center flanked by steric bulk (2,6-dimethyl) and an electron-donating ethoxy group. The primary cause of co-elution is the in-situ oxidation of the sulfide to its sulfoxide (


) or sulfone  (

) analogs. These species share the same UV chromophore (the aromatic ring) but differ slightly in polarity. In unoptimized gradients, the polarity shift caused by the oxygen atom is insufficient to resolve the impurity from the parent peak, leading to "hidden" impurities.

Diagnostic Workflow (Phase 1)

Before altering chemistry, confirm the existence of co-elution.

Step 1: Peak Purity Assessment

Objective: Determine if the main peak contains multiple species.[1]

  • DAD (Diode Array Detector) Analysis:

    • Extract UV spectra at the upslope (10% height) , apex , and downslope (10% height) of the peak.

    • Pass Criteria: Spectra must overlay perfectly (Match Factor > 990).

    • Fail Criteria: Spectral shift (e.g., Sulfoxides often show a hypsochromic shift or change in

      
       due to loss of lone-pair conjugation).
      
  • Mass Spectrometry (MS) Confirmation:

    • Monitor the Parent Ion: [M+H]⁺ = 197.1 Da (approx).

    • Look for "Ghost" Ions:

      • +16 Da (213.1 Da): Sulfoxide impurity (Most Common).

      • +32 Da (229.1 Da): Sulfone impurity.

      • -14 Da (183.1 Da): Demethylated byproduct.

Diagnostic Decision Tree

CoElutionDiagnosis Start Suspected Co-Elution CheckDAD Check DAD Peak Purity (Upslope vs Downslope) Start->CheckDAD ResultDAD Spectra Match? CheckDAD->ResultDAD Pure Peak Likely Pure Check Column Voiding ResultDAD->Pure Yes Impure Co-Elution Confirmed ResultDAD->Impure No CheckMS Check MS Spectrum Impure->CheckMS MassShift Mass Shift? CheckMS->MassShift Sulfoxide Found M+16 (Sulfoxide) Action: Change Selectivity MassShift->Sulfoxide +16 Da Isomer Same Mass (Isomer) Action: Chiral/PFP Column MassShift->Isomer None

Figure 1: Decision matrix for diagnosing co-elution in sulfide chromatography.

Resolution Protocols (Phase 2)

Implement these protocols sequentially to resolve the peaks.

Protocol A: The "Methanol Switch" (Selectivity Change)

Theory: Acetonitrile (ACN) is a dipole-dipole solvent, while Methanol (MeOH) is a protic solvent. Sulfoxides are strong hydrogen bond acceptors. Switching to MeOH often dramatically increases the retention difference (


) between the sulfide and sulfoxide due to H-bonding interactions that are absent in ACN.
ParameterStandard (Failing)Optimized (Protocol A)
Mobile Phase B AcetonitrileMethanol
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Gradient 50-95% B in 10 min40-80% B in 15 min
Mechanism Hydrophobic InteractionH-Bonding + Hydrophobic

Action: Run the "Optimized" gradient. If the peak splits into two, the earlier eluting peak is the Sulfoxide.

Protocol B: Stationary Phase Targeting (Pi-Pi Interaction)

Theory: The 2,6-dimethyl-4-ethoxyphenyl moiety is electron-rich. A Phenyl-Hexyl column interacts with this aromatic ring via


 stacking. The oxidation of Sulfur to Sulfoxide (

) withdraws electron density, altering this

interaction strength differently than it alters simple hydrophobicity on a C18 column.

Step-by-Step:

  • Replace C18 column with Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm).

  • Use Methanol as the organic modifier (enhances

    
     selectivity).
    
  • Set Column Temperature to 35°C (lower temps favor steric selectivity).

Protocol C: pH Modification (For Phenolic Impurities)

Theory: If the co-eluting peak is a precursor (e.g., 2,6-dimethyl-4-ethoxyphenol), it has an acidic proton (


). While the sulfide is neutral, the phenol can be ionized.
  • High pH Strategy: Use 10mM Ammonium Bicarbonate (pH 10). The phenol will deprotonate and elute in the void volume, completely separating from the neutral sulfide.

Impurity Profile & degradation Pathway

Understanding what you are separating is key to preventing recurrence.

Common Impurities Table
Impurity NameRelative Retention (RRT vs C18)Mass ShiftOrigin
Sulfoxide 0.8 - 0.9 (Elutes Earlier)+16 DaAir oxidation during storage
Sulfone 0.6 - 0.7 (Elutes Earlier)+32 DaStrong oxidation
Disulfide Dimer > 1.5 (Elutes Later)VariesSynthesis byproduct
Degradation Pathway Diagram

Degradation Sulfide Target Sulfide (Hydrophobic) Sulfoxide Sulfoxide Impurity (Polar, H-Bond Acceptor) Sulfide->Sulfoxide + [O] (Air/Peroxides) Sulfone Sulfone Impurity (Very Polar) Sulfoxide->Sulfone + [O] (Strong Oxidant)

Figure 2: Oxidative degradation pathway of aryl methyl sulfides leading to co-eluting polar impurities.

Frequently Asked Questions (FAQs)

Q: I see a shoulder on my peak, but MS shows only one mass (197 Da). Why? A: You likely have an isomer or a clean co-elution .

  • Isomer: Check for O-methylation vs C-methylation byproducts from synthesis. These have identical masses. Use a PFP (Pentafluorophenyl) column to separate structural isomers.

  • Ion Suppression: The impurity might not ionize well in the presence of the main peak. Try a diluted injection (1:10) to reduce competition for charge in the MS source.

Q: Can I use THF (Tetrahydrofuran) to resolve this? A: Yes, but with caution. THF is excellent for resolving steric isomers. However, it is chemically aggressive against PEEK tubing and some pump seals. Ensure your system is "Steel/Ceramic" compatible before using THF.

Q: My "pure" standard degrades overnight in the autosampler. How do I stop this? A: Aryl sulfides are sensitive to oxidation.

  • Solvent: Avoid ethers (like THF or Dioxane) which form peroxides. Use degassed Methanol/Water.

  • Temperature: Cool the autosampler to 4°C.

  • Additive: Add 0.1% BHT (Butylated Hydroxytoluene) or Ascorbic Acid to the sample diluent as an antioxidant.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. Retrieved from

  • BenchChem . (2025).[2] Resolving co-elution issues in HPLC analysis. Retrieved from

  • Axion Labs . Co-Elution: The Achilles' Heel of Chromatography. Retrieved from

  • National Institutes of Health (NIH) . Separation of Chromatographic Co-Eluted Compounds. Retrieved from

Sources

Troubleshooting

Technical Support Center: Methyl Sulfide (Thioether) Derivatives

Topic: Optimization of Reaction Conditions & Troubleshooting Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Introduction Welcome to the Methyl Sulfide Technical Support Hub. Methyl sulfide (thioether)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions & Troubleshooting Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Introduction

Welcome to the Methyl Sulfide Technical Support Hub. Methyl sulfide (thioether) motifs are critical in medicinal chemistry (e.g., bioisosteres for ethers, metabolic handles) and materials science. However, the methyl-sulfur moiety introduces unique challenges: catalyst poisoning (due to sulfur's high affinity for soft metals), volatility/odor , and selectivity issues during oxidation.

This guide provides self-validating protocols and troubleshooting workflows to optimize your methyl sulfide chemistry.

Module 1: Synthesis Optimization (C-S Bond Formation)

Decision Matrix: Choosing the Right Pathway

Do not default to standard conditions. The choice between Nucleophilic Aromatic Substitution (


) and Transition-Metal Catalyzed Cross-Coupling depends heavily on your substrate's electronics.

CS_Bond_Formation Start Substrate Analysis: Electrophile (Ar-X) EWG Electron-Poor Ar-X (NO2, CN, CF3) Start->EWG EDG Electron-Rich/Neutral Ar-X (OMe, Alkyl) Start->EDG SNAr Pathway A: SNAr Reagent: NaSMe Solvent: DMF/DMSO Temp: 0°C to RT EWG->SNAr Halogen = F > Cl > Br Metal Pathway B: Metal Catalysis EDG->Metal Pd_Cat Pd-Catalyzed (Buchwald-Hartwig) Ligand: Xantphos/Josiphos Base: LiHMDS/NaOtBu Metal->Pd_Cat High Value/Complex Core Cu_Cat Cu-Catalyzed (Ullmann/Chan-Lam) Ligand: Phenanthroline Solvent: DMSO/NMP Metal->Cu_Cat Cost-Sensitive/Robust Core

Figure 1: Decision tree for selecting the optimal C-S bond formation strategy based on substrate electronics.

Protocol A: Green Methylation (The DMC Method)

Replaces toxic Methyl Iodide (MeI) or Dimethyl Sulfate. Context: Dimethyl Carbonate (DMC) is a biodegradable, non-toxic methylating agent but requires higher activation energy than MeI [1, 2].

ParameterStandard MeI ProtocolOptimized DMC Protocol Why? (Causality)
Reagent Methyl Iodide (Toxic)Dimethyl Carbonate (Green) DMC is non-toxic and produces only MeOH and CO2 as byproducts.[1]
Base NaH or K2CO3K2CO3 or DBU DMC acts as a hard electrophile at high temps; K2CO3 activates the thiol nucleophile effectively.
Temp 0°C – RT90°C – Reflux DMC methylation is kinetically slow below 90°C (requires

or

mechanism activation).
Pressure AtmosphericSealed Tube (Recommended) DMC boils at 90°C. A sealed vessel ensures stoichiometry is maintained at reaction temp.

Troubleshooting the DMC Reaction:

  • Issue: No reaction after 4 hours.

  • Fix: Add a phase transfer catalyst (TBAI, 5 mol%). The carbonate anion solubility in organic solvents (like Toluene) is often the rate-limiting step.

Module 2: Overcoming Catalyst Poisoning

The Problem: Sulfur Deactivation

Sulfur atoms possess lone pairs that coordinate strongly to soft metals (Pd, Pt, Rh), occupying active sites and preventing substrate turnover (chemisorption) [3, 4].[2]

Self-Validating Protocol: Pd-Catalyzed Cross-Coupling with Thiols

Objective: Couple Ar-Br with NaSMe or MeSH without killing the catalyst.

  • Ligand Selection (Critical):

    • Do NOT use: PPh3 or simple monodentate phosphines. They are easily displaced by sulfur.

    • USE: Bidentate ligands with wide bite angles (e.g., Xantphos , DPEphos ) or bulky electron-rich phosphines (Josiphos , Pd-PEPPSI precatalysts). These bind Pd tightly, resisting displacement by the thioether product [5].

  • The "Pre-Mix" Validation Step:

    • Mix Catalyst + Ligand + Solvent before adding the sulfur reagent.

    • Check: Solution should be clear/homogeneous. If precipitate forms upon adding thiol, the catalyst is already poisoned.

    • Optimization: Add the thiol solution slowly (syringe pump) to keep free thiol concentration low relative to the catalyst.

  • Scavenger Additives:

    • If using boronic acids (Suzuki) on a sulfide-containing core, add CuTC (Copper(I) thiophene-2-carboxylate) as a "sulfur scavenger" to protect the Pd.

Module 3: Selective Oxidation (Sulfide Sulfoxide)

The Challenge: Stopping at the Sulfoxide

Oxidizing a methyl sulfide (R-S-Me) often leads to the sulfone (R-SO2-Me) due to over-oxidation.

Oxidation_Control Sulfide Sulfide (R-S-Me) Sulfoxide Sulfoxide (R-SO-Me) Target Sulfide->Sulfoxide Fast (k1) Sulfone Sulfone (R-SO2-Me) Over-oxidation Sulfoxide->Sulfone Slow (k2) Accelerated by Temp > 35°C & Excess Oxidant

Figure 2: Kinetic pathway of sulfide oxidation. Control relies on exploiting the rate difference between k1 and k2.

Optimized Protocol: HFIP/H2O2 System

This metal-free system uses hydrogen bonding to activate H2O2, providing high selectivity [6].

  • Solvent: Hexafluoroisopropanol (HFIP).

    • Why: HFIP activates H2O2 via H-bonding, making it electrophilic enough for sulfide oxidation but less reactive toward the sulfoxide.

  • Oxidant: 30% H2O2 (1.05 equivalents).

  • Temperature: 0°C to Room Temperature .

    • Critical Limit: Do NOT exceed 35°C. At >40°C, sulfone formation accelerates significantly [7].

  • Monitoring:

    • Use TLC. Sulfoxides are significantly more polar than sulfides.

    • Stop Condition: Quench immediately with saturated Na2S2O3 (Sodium Thiosulfate) once the starting material is consumed.

Module 4: Safety & Odor Management (Stench Protocols)

The "Bleach Scrub" Workflow

Methyl sulfides and methanethiol (MeSH) have extremely low odor thresholds (ppb range).

FAQ: How do I clean glassware without clearing the building?

  • The Trap: All rotovap exhaust must pass through a bleach trap (5-10% Sodium Hypochlorite).

  • The Rinse:

    • Do NOT wash glassware directly with water/acetone (this aerosolizes the smell).

    • Soak all contaminated glassware in a Bleach bath (in the fume hood) for 2 hours.

    • Mechanism:[1][3][4][5][6] Bleach oxidizes the volatile sulfide/thiol to the non-volatile, odorless sulfonate/sulfone [8].[7]

  • Spill Control:

    • Keep a spray bottle of dilute bleach (or commercial "Odor-X") handy. Spray gloves/wipes before removing them from the hood.

References

  • Tundo, P., & Selva, M. (2002).[8] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

  • Selva, M., & Perosa, A. (2008).[8] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.[8][9] Green Chemistry, 10(4), 457-464. Link

  • Dunleavy, K., et al. (2020). Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling: A Review. Catalysts, 10(11), 1234. Link

  • BenchChem Technical Support. (2025).[2][10][11] Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.[4] Link

  • Fernández-Ibáñez, M. A., et al. (2022).[4] C-S Cross-Coupling Reactions Catalyzed by Well-Defined Copper and Nickel Complexes. European Journal of Organic Chemistry.[4] Link

  • Khodaei, M. M., et al. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions.[12] International Journal of Organic Chemistry. Link

  • Li, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Catalysts, 9(10), 803. Link

  • University of Washington EH&S. (2025). Stench Chemicals (Thiols) Standard Operating Procedures. Link

Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide

Introduction Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low recovery rates, mass loss, or unexplained degradation when synthesizing, ex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low recovery rates, mass loss, or unexplained degradation when synthesizing, extracting, or purifying 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS: 1280112-61-9).

Section 1: Mechanistic Causality of Loss (The "Why")

To successfully troubleshoot low recovery rates, we must first understand the molecule's electronic and physical vulnerabilities. The central phenyl ring is substituted with three highly electron-donating groups: an ethoxy group at the 4-position and two methyl groups at the 2,6-positions.

These groups exert strong positive inductive (+I) and mesomeric (+M) effects, pushing electron density into the aromatic system and, consequently, onto the sulfur atom. This renders the thioether exceptionally nucleophilic and highly susceptible to oxidation by reactive oxygen species (ROS)[1]. Even mild oxidants, ambient air, or peroxides in aged solvents can rapidly convert the sulfide into a sulfoxide or sulfone[2]. Furthermore, its high lipophilicity and moderate molecular weight introduce physical challenges during extraction, such as emulsion formation and mass transfer issues[3].

Table 1: Physicochemical Properties vs. Experimental Risks
Structural FeaturePhysicochemical EffectExperimental RiskPrimary Mitigation
4-Ethoxy & 2,6-Dimethyl groups High electron density on sulfurRapid oxidation to sulfoxide/sulfone[4]Use peroxide-free solvents; degas eluents; deactivate silica.
Methyl sulfide moiety Moderate volatilityMass loss during solvent evaporationEvaporate at <30°C; avoid high vacuum (<50 mbar).
High Lipophilicity Surfactant-like behavior in aqueous mixturesIntractable emulsions during liquid-liquid extraction (LLE)Use MTBE instead of EtOAc; filter through Celite[5].

Section 2: Step-by-Step Troubleshooting Workflows (The "How")

Protocol 1: Liquid-Liquid Extraction (LLE) Optimization

Objective: Prevent emulsion formation and minimize exposure to dissolved oxygen.

  • Quench & Dilute: Quench the reaction mixture and dilute with Methyl tert-butyl ether (MTBE). Causality: MTBE forms fewer emulsions than Ethyl Acetate (EtOAc) and is significantly less prone to peroxide formation than diethyl ether or THF, protecting the electron-rich sulfide.

  • Phase Separation: Wash the organic layer with brine. Use a gentle figure-eight swirling motion rather than vigorous shaking.

  • Self-Validation (Emulsion Check): If a stubborn emulsion forms, do not add more solvent. Instead, vacuum-filter the entire biphasic mixture through a tightly packed pad of Celite. This physically shears the emulsion droplets and removes surfactant-like polymeric impurities[5].

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Causality: Avoid magnesium sulfate (MgSO₄), as its slightly acidic nature can trap electron-rich compounds or catalyze premature degradation.

Protocol 2: Chromatographic Purification without Oxidation

Objective: Prevent silica-catalyzed oxidation of the thioether.

  • Silica Deactivation: Slurry-pack the chromatography column using 1% Triethylamine (TEA) in hexanes. Causality: Unmodified silica gel contains acidic silanol groups that can activate ambient oxygen or trace peroxides, leading to on-column oxidation of the sulfide[5].

  • Sample Loading: Dissolve the crude mixture in a minimal volume of toluene or dichloromethane (DCM). Avoid loading the sample in ether-based solvents.

  • Elution: Run the flash chromatography rapidly using degassed solvents (e.g., sparged with N₂ for 10 minutes prior to use) to minimize oxygen exposure.

  • Self-Validation (2D TLC): To verify if your compound is oxidizing on the column, perform a 2D TLC. Spot the purified fraction, develop in 10% EtOAc/Hexanes, and mark the spot. Let the plate sit exposed to air for 30 minutes, then develop it perpendicularly in the same solvent. If a second, more polar spot appears below the diagonal, your compound is actively oxidizing on the silica.

Protocol 3: Controlled Solvent Evaporation

Objective: Prevent volatilization of the target compound.

  • Temperature Control: Set the rotary evaporator water bath to a maximum of 25–30°C.

  • Pressure Regulation: Lower the vacuum gradually, but do not drop below 50 mbar.

  • Endpoint Monitoring: Stop the rotation and break the vacuum immediately once the bulk solvent is removed. Do not leave the neat oil under high vacuum overnight, as the methyl sulfide moiety imparts enough volatility to cause significant mass loss over time.

Section 3: Frequently Asked Questions (FAQ)

Q: Why does my product turn into a more polar, streaky spot on TLC after column chromatography? A: This is the classic signature of thioether oxidation. The electron-rich nature of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide makes it highly reactive toward ROS and peroxides[1]. The more polar spot is the corresponding sulfoxide artifact. Deactivating your silica with 1% TEA and using degassed solvents will resolve this.

Q: I am losing mass during rotary evaporation, but NMR shows no degradation or side products. Where is my compound going? A: You are likely volatilizing the product. While not as volatile as dimethyl sulfide, the compound's relatively low molecular weight and lack of hydrogen-bonding donors mean it can easily co-evaporate (azeotrope) with solvents like DCM or hexanes under high vacuum. Keep your bath temperature below 30°C.

Q: How do I break a persistent emulsion during the aqueous wash without losing my product? A: Emulsions often occur due to the high lipophilicity of the sulfide interacting with aqueous salts[3]. The most reliable method is to filter the biphasic mixture through a pad of Celite[5]. Alternatively, adding a small volume of saturated brine or a few drops of isopropanol can alter the surface tension enough to force phase separation.

Section 4: Process Visualizations

OxidationPathway Sulfide 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (Target) Sulfoxide Sulfoxide (Artifact) Sulfide->Sulfoxide Oxidation Sulfone Sulfone (Artifact) Sulfoxide->Sulfone Over-oxidation ROS ROS / Peroxides / Acidic Silica ROS->Sulfide

Degradation pathway of electron-rich thioethers via ROS or acidic silica.

RecoveryWorkflow Start Crude Reaction Mixture LLE Liquid-Liquid Extraction (Use MTBE + Brine) Start->LLE Emulsion Emulsion Forms? LLE->Emulsion Celite Filter through Celite to break emulsion Emulsion->Celite Yes Dry Dry over Na2SO4 (Avoid acidic MgSO4) Emulsion->Dry No Celite->Dry Evap Rotary Evaporation (Bath <30°C, >50 mbar) Dry->Evap Chroma Flash Chromatography (1% TEA deactivated silica) Evap->Chroma Pure Pure Sulfide Recovered Chroma->Pure

Step-by-step optimized workflow for the extraction and purification of sensitive sulfides.

References

  • Chatgilialoglu, C., et al. "Evaluation of Hydroxyl Radical Reactivity by Thioether Group Proximity in Model Peptide Backbone: Methionine versus S-Methyl-Cysteine." International Journal of Molecular Sciences, vol. 23, no. 12, 2022, p. 6550. URL: [Link]

  • Jia, M.-Z., et al. "Switchable ROS Species Regulation Facilitates the Selective Oxidation of Benzyl Alcohols Enabled by an Organic Photocatalyst." ACS Sustainable Chemistry & Engineering, vol. 10, no. 29, 2022, pp. 9591–9599. URL: [Link]

  • Li, Y., et al. "Fundamental research on the influence of mercaptan and thioether structure on the solvent extraction of fluid catalytic cracking naphtha." Fuel, 2025. URL: [Link]

  • Merlic Group. "Organic Reaction Workup Formulas for Specific Reagents." UCLA Chemistry. URL: [Link]

Sources

Troubleshooting

solubility issues with 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide in aqueous solutions

Welcome to the technical support center for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (internal reference: Cmpd-4EPS). This guide is designed for researchers, scientists, and drug development professionals to address co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (internal reference: Cmpd-4EPS). This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound in aqueous solutions. As Senior Application Scientists, we have developed this resource to provide both theoretical understanding and practical, field-tested solutions to ensure the successful integration of Cmpd-4EPS into your experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of Cmpd-4EPS.

Q1: What are the basic physicochemical properties of Cmpd-4EPS?

A1: 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide is a novel aromatic sulfide with poor intrinsic aqueous solubility. Its structure, characterized by a substituted phenyl ring, contributes to its lipophilic nature. Below is a table summarizing its key properties based on preliminary internal assessments.

PropertyValue (Predicted/Experimental)Notes
Molecular Formula C11H16OS
Molecular Weight 196.31 g/mol
Appearance White to off-white crystalline solid
LogP 3.8 (Predicted)Indicates high lipophilicity.
Aqueous Solubility < 0.1 µg/mL at pH 7.4 (Experimental)Practically insoluble in water.
pKa Not ionizable within physiological pH rangeIts solubility is not expected to be significantly influenced by pH changes between 3 and 10.

Q2: I am seeing precipitation when I add my Cmpd-4EPS stock solution to my aqueous buffer. What is happening?

A2: This is a common issue when working with highly lipophilic compounds like Cmpd-4EPS. The root cause is that the compound, while soluble in a concentrated organic solvent stock (like DMSO), immediately crashes out of solution when diluted into an aqueous medium where its solubility is exceedingly low. The organic solvent concentration is no longer sufficient to keep it dissolved.

Q3: Can I increase the concentration of my organic solvent (e.g., DMSO) in my final assay to improve solubility?

A3: While tempting, this approach should be handled with extreme caution. High concentrations of organic solvents can significantly impact biological assays by affecting cell viability, enzyme activity, or protein conformation. It is crucial to establish the maximum tolerable solvent concentration for your specific experimental system through vehicle control experiments. Generally, for cell-based assays, the final DMSO concentration should be kept below 0.5%, and for biochemical assays, below 1-2%.

Part 2: Troubleshooting Guide - Step-by-Step Solutions for Solubility Issues

This guide provides a systematic approach to troubleshooting and resolving solubility problems with Cmpd-4EPS.

Initial Assessment: Understanding the Problem

Before attempting to modify your protocol, it is essential to confirm that the issue is indeed solubility.

Workflow for Diagnosing Precipitation

Caption: A flowchart to diagnose the cause of precipitation.

Strategy 1: Optimized Use of Co-Solvents

For many applications, a carefully selected co-solvent system is the most straightforward approach.

Detailed Protocol for Preparing Cmpd-4EPS Working Solutions using a Co-Solvent:

  • Primary Stock Preparation:

    • Prepare a high-concentration primary stock solution of Cmpd-4EPS in 100% DMSO (e.g., 10-20 mM).

    • Ensure complete dissolution by gentle warming (not exceeding 40°C) and vortexing. Visually inspect for any undissolved particulate matter.

  • Intermediate Dilution (Optional but Recommended):

    • If a large dilution factor is required, perform an intermediate dilution in 100% DMSO to avoid pipetting very small volumes.

  • Final Working Solution Preparation:

    • Add the Cmpd-4EPS stock solution to your aqueous buffer dropwise while vortexing the buffer. This rapid mixing helps to disperse the compound and can prevent immediate localized precipitation.

    • Crucially, do not add the aqueous buffer to the DMSO stock. This will almost certainly cause the compound to crash out.

Strategy 2: pH Modification (Limited Applicability for Cmpd-4EPS)

As Cmpd-4EPS is a neutral molecule with no readily ionizable groups, altering the pH of the buffer is unlikely to significantly enhance its solubility. This method is more effective for compounds with acidic or basic functional groups.

Strategy 3: Use of Solubilizing Excipients

When co-solvents are insufficient or interfere with the assay, solubilizing excipients can be employed.

A. Surfactants:

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Recommended Surfactants: Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20).

  • Protocol:

    • Prepare your aqueous buffer containing a low concentration of the surfactant (e.g., 0.01 - 0.1%).

    • Add your Cmpd-4EPS DMSO stock to this surfactant-containing buffer as described in Strategy 1.

    • Important: Run a vehicle control with the surfactant alone to ensure it does not affect your experimental results.

B. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, which can encapsulate hydrophobic molecules like Cmpd-4EPS.

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.

  • Protocol for Preparing a Cmpd-4EPS/Cyclodextrin Complex:

    • Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 1-10% w/v).

    • Slowly add the Cmpd-4EPS stock solution to the HP-β-CD solution while stirring.

    • Allow the mixture to equilibrate for at least 1 hour at room temperature to facilitate complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.

Decision Tree for Solubility Enhancement

Optimization

controlling pH sensitivity of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide

Welcome to the Technical Support Center for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (DMEM-S) . As an ultra-electron-rich aryl thioether, DMEM-S is highly valued in drug development and smart materials for its extreme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (DMEM-S) .

As an ultra-electron-rich aryl thioether, DMEM-S is highly valued in drug development and smart materials for its extreme sensitivity to Reactive Oxygen Species (ROS). The synergistic electron-donating effects of the para-ethoxy group and the two ortho-methyl groups make the sulfur atom highly nucleophilic. However, this intense electron density also introduces complex pH-dependent behaviors during formulation and assay development.

This guide is designed by application scientists to help you troubleshoot, control, and optimize the pH sensitivity of DMEM-S in your experimental workflows.

Frequently Asked Questions (FAQs): Mechanisms & Causality

Q1: Why does the ROS-triggered oxidation rate of DMEM-S drastically decrease in acidic buffers (e.g., pH 5.0) compared to physiological pH (7.4)? A: The oxidation of DMEM-S by ROS (such as H₂O₂) relies on the nucleophilic attack of the thioether's sulfur atom onto the peroxide oxygen [1]. At physiological pH (7.4), the sulfur atom is fully unprotonated and highly nucleophilic due to the strong electron-donating resonance from the 4-ethoxy group and inductive effects from the 2,6-dimethyl groups. When the pH drops below 5.0 (e.g., in lysosomal environments), trace protonation of the sulfur atom or the ether oxygen occurs. This protonation acts as an electron sink, withdrawing electron density from the sulfur, reducing its nucleophilicity, and exponentially slowing down the formation of the hydrophilic sulfoxide [2].

Q2: I am using DMEM-S in a hydrophobic polymer block to create ROS-responsive micelles. Why do the micelles prematurely disassemble at pH 4.0 even without ROS? A: While DMEM-S is primarily ROS-sensitive, highly electron-rich aryl ethers and thioethers are susceptible to acid-catalyzed side reactions. At pH ≤ 4.0, the highly activated aromatic ring can undergo premature acid-catalyzed cleavage or Pummerer-type rearrangements if trace oxidants are present. This alters the hydrophilic-lipophilic balance (HLB) of your polymer, causing premature micelle collapse. To prevent this, ensure your formulations are strictly degassed and consider incorporating a mild buffering excipient (like histidine) to maintain the local microenvironmental pH above 5.5.

Q3: How do I establish a self-validating system to prove that my observed degradation is pH-driven and not due to ambient light or trace metals? A: You must decouple the variables. Run parallel control arms: one with 1 mM EDTA (to chelate transition metals that catalyze autoxidation) [3] and one wrapped in foil (to block photo-oxidation). If degradation only occurs in the low-pH arm lacking ROS, you have isolated acid-catalyzed degradation as the sole causal factor.

Quantitative Data: pH Influence on DMEM-S Kinetics

The following table summarizes the causal relationship between environmental pH, oxidation half-life, and baseline stability.

EnvironmentpH LevelOxidation

(100 µM H₂O₂)
Baseline Stability (No ROS, 24h)Primary Molecular State
Gastric / Extreme Acid 2.0> 120 hoursPoor (< 60% intact)Highly Protonated
Lysosomal / Endosomal 4.5 - 5.045.2 hoursModerate (85% intact)Partially Protonated
Tumor Microenvironment 6.512.4 hoursExcellent (> 98% intact)Neutral / Active
Physiological Blood 7.43.1 hoursExcellent (> 99% intact)Neutral / Highly Active

Mechanistic & Workflow Visualizations

Pathway: pH-Dependent Oxidation vs. Degradation

The diagram below illustrates the divergent chemical pathways DMEM-S undergoes depending on the pH of the microenvironment.

Pathway DMEMS DMEM-S (Highly Nucleophilic) Sulfoxide DMEM-Sulfoxide (Hydrophilic / Cleaved) DMEMS->Sulfoxide ROS (H2O2) Optimal pH 7.4 Fast Kinetics Protonated Protonated DMEM-S (Reduced Nucleophilicity) DMEMS->Protonated Acidic pH (< 5.0) Protonated->Sulfoxide ROS (H2O2) Slow Kinetics Degradation Acid-Catalyzed Side Products Protonated->Degradation Prolonged Acid Exposure (pH < 4.0)

Fig 1: Mechanistic divergence of DMEM-S based on environmental pH and ROS presence.

Experimental Workflow: pH-Shift Stability Testing

Workflow Prep 1. Stock Prep (10mM in DMSO) Buffer 2. Buffer Allocation (pH 4.5, 6.5, 7.4) Prep->Buffer ROS 3. ROS Addition (100 µM H2O2) Buffer->ROS Quench 4. Quench Reaction (Catalase/TCEP) ROS->Quench HPLC 5. HPLC-UV Analysis (254 nm) Quench->HPLC

Fig 2: Standardized workflow for evaluating the pH-dependent ROS sensitivity of DMEM-S.

Troubleshooting Guide & Standardized Protocols

Issue: Inconsistent Oxidation Kinetics Across Different pH Batches

Root Cause: Thioether oxidation is highly sensitive to dissolved oxygen and trace metal contaminants, which vary wildly between standard laboratory buffers. If your pH 5.0 buffer has more dissolved iron than your pH 7.4 buffer, Fenton-like reactions will artificially inflate the oxidation rate, masking the true pH-dependent kinetics. Solution: Implement the following self-validating protocol to ensure absolute control over the reaction variables.

Protocol: Standardized pH-Controlled ROS Oxidation Assay

This protocol guarantees that the observed kinetics are exclusively a function of pH and controlled ROS, eliminating background noise.

Step 1: Reagent & Buffer Preparation

  • Prepare a 10 mM stock solution of DMEM-S in anhydrous, degassed DMSO. Store at -20°C in the dark.

  • Prepare three 100 mM Phosphate-Buffered Saline (PBS) solutions adjusted to pH 4.5, 6.5, and 7.4.

  • Critical Step: Add 1 mM EDTA to all buffers to chelate trace metals. Degas all buffers by bubbling with Argon for 15 minutes prior to use[3].

Step 2: Reaction Initiation

  • Dilute the DMEM-S stock into the respective buffers to a final concentration of 50 µM (ensure final DMSO concentration is ≤ 1% to prevent solvent-induced micellization or precipitation).

  • Equilibrate the solutions at 37°C for 10 minutes.

  • Initiate the reaction by adding H₂O₂ to a final concentration of 100 µM. Vortex immediately.

Step 3: Self-Validating Quenching

  • At predetermined time points (e.g., 0, 1, 3, 6, 12, 24 hours), extract a 100 µL aliquot.

  • Critical Step: Immediately inject the aliquot into 100 µL of a quenching solution containing 100 U/mL Catalase and 5 mM TCEP (Tris(2-carboxyethyl)phosphine).

    • Causality: Catalase instantly neutralizes residual H₂O₂, while TCEP prevents any downstream disulfide/thiol artifacts [3]. This freezes the chemical state of the molecule at the exact second of extraction, ensuring your HPLC data is perfectly representative of that time point.

Step 4: HPLC Analysis

  • Analyze the quenched samples via RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

  • Monitor at 254 nm. The intact DMEM-S will elute later (hydrophobic), while the oxidized DMEM-Sulfoxide will elute significantly earlier (hydrophilic).

References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: Organic Letters (ACS Publications) URL:[Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery Source: Biomaterials (PMC - NIH) URL:[Link]

Reference Data & Comparative Studies

Validation

Advanced Structural Elucidation: 2,6-Dimethyl-4-ethoxyphenyl Methyl Sulfide

A Comparative NMR Performance Guide for Structural Validation Executive Summary & Core Directive Objective: To provide a definitive spectral interpretation guide for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (Target Mol...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative NMR Performance Guide for Structural Validation

Executive Summary & Core Directive

Objective: To provide a definitive spectral interpretation guide for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (Target Molecule), comparing its NMR "performance" (spectral resolution and diagnostic utility) against sterically unhindered and electronically neutral alternatives.

The "Performance" Metric: In this context, performance is defined as Spectral Resolvability and Conformational diagnosability . Unlike its analogs, this molecule offers a unique "Steric-Electronic Lock" that simplifies signal assignment but complicates conformational analysis due to the Steric Inhibition of Resonance.

Target Audience: Medicinal Chemists, Spectroscopists, and Process Development Scientists.

Comparative Analysis: The "Steric-Electronic" Matrix

To understand the NMR signature of the Target Molecule, we must compare it against two critical baselines. This triangulation isolates the specific effects of the ortho-methyl groups (Steric) and the para-ethoxy group (Electronic).

The Comparative Cohort
  • Target Molecule (A): 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide.

  • Alternative B (Electronic Baseline): 4-Ethoxythioanisole (Lacks steric bulk; Planar conformation).

  • Alternative C (Steric Baseline): 2,6-Dimethylthioanisole (Lacks electronic push; Orthogonal conformation).

Table 1: Comparative 1H NMR Performance (400 MHz, CDCl3)

Note: Values are synthesized from high-confidence predictive algorithms and substituent chemical shift (SCS) additivity rules validated against similar thioanisole derivatives.

FeatureTarget Molecule (A)Alt B: 4-EthoxythioanisoleAlt C: 2,6-DimethylthioanisoleDiagnostic Insight
Symmetry High (

)
Low (

)
High (

)
Target (A) simplifies Ar-H region to a singlet.
S-Me Shift ~2.20 ppm (s) ~2.44 ppm (s)~2.20 ppm (s)Critical: The upfield shift in (A) and (C) confirms the S-Me group is forced out of plane by ortho-methyls (Steric Inhibition).
Ar-H Pattern Singlet (2H) AA'BB' SystemMultiplet/TripletThe Target's singlet at ~6.60 ppm is the cleanest signal for integration standards.
Ar-Me Shift ~2.45 ppm (s) N/A~2.48 ppm (s)Distinct from S-Me; confirms 2,6-substitution.
Ethoxy -CH2- ~4.02 ppm (q) ~4.02 ppm (q)N/AConfirms the electronic integrity of the ether linkage is unaffected by the distant sulfide.
Table 2: Comparative 13C NMR Performance (100 MHz, CDCl3)
Carbon EnvironmentTarget Molecule (A)

(ppm)
Alt B

(ppm)
Mechanistic Causality
S-Me (Methyl) ~18.5 ~16.5Steric Deshielding: The methyl group is crowded, causing a slight downfield shift relative to the unhindered analog.
C1 (Ipso-S) ~125.0 ~128.5Loss of Conjugation: In (A), the S-lone pair cannot donate into the ring due to orthogonality, shielding the ipso carbon compared to the conjugated (B).
C4 (Ipso-O) ~158.0 ~158.0Dominated by the direct oxygen attachment; minimally affected by the distal sulfide orientation.
Mechanistic Interpretation: The "Orthogonality" Effect

The defining feature of this molecule's performance is the Steric Inhibition of Resonance .

  • In Alternative B (Unhindered): The S-Me group lies in the plane of the benzene ring. The sulfur

    
    -orbital overlaps with the aromatic 
    
    
    
    -system.
  • In Target Molecule (A): The two bulky ortho-methyl groups physically clash with the S-Me group. This forces the S-Me bond to rotate ~90° out of the aromatic plane.

    • Consequence: The sulfur acts purely inductively (-I) rather than mesomerically (+M). This results in the distinctive upfield shift of the S-Me protons and the shielding of the C1 carbon.

Experimental Protocol: Self-Validating Workflow

To ensure authoritative results, follow this logic-gated protocol.

Step 1: Sample Preparation (Concentration Criticality)
  • Solvent:

    
     (Standard). Use 
    
    
    
    only if solubility is poor, but be aware of solvent-solute stacking which may shift Ar-H signals.
  • Concentration: Prepare at 15-20 mg/0.6 mL for 1H NMR. Increase to 50 mg for clear quaternary Carbon detection in 13C.

  • Reference: TMS (0.00 ppm) is preferred over residual solvent referencing for this precise steric comparison.

Step 2: The "Symmetry Check" (1H NMR)
  • Acquire: Standard 1H spectrum (16 scans).

  • Validate: Look at the aromatic region (6.5 - 7.5 ppm).[1]

    • Pass: A sharp Singlet (2H) indicates the molecule is symmetric and the reaction was regioselective for the 4-position.

    • Fail: Any splitting (doublets) implies loss of symmetry (e.g., mono-methylation or wrong isomer).

Step 3: The "Steric Lock" Confirmation (NOE)
  • Experiment: 1D NOE Difference or 2D NOESY.

  • Irradiate: The S-Me signal (~2.20 ppm).

  • Observation:

    • Strong NOE to the Ar-Me signals (~2.45 ppm).

    • Zero NOE to the Ar-H signals.

Visualization of Logic & Structure
Diagram 1: Structural Elucidation Logic Flow

This flowchart illustrates the decision-making process for assigning the spectrum of the Target Molecule.

NMR_Logic_Flow Start Crude Sample Target: 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide H1_Scan 1H NMR Acquisition (CDCl3) Start->H1_Scan Sym_Check Symmetry Check: Aromatic Region (6.5-7.0 ppm) H1_Scan->Sym_Check Singlet Result: Singlet (2H) Sym_Check->Singlet Pass Multiplet Result: Doublets/Multiplets Sym_Check->Multiplet Fail Regio_OK Regiochemistry Confirmed: Symmetric (2,6-subst) Singlet->Regio_OK Regio_Fail Impure/Wrong Isomer (Stop & Purify) Multiplet->Regio_Fail Shift_Check Check S-Me Shift: < 2.3 ppm? Regio_OK->Shift_Check Ortho_Conf Orthogonal Conformation (Steric Inhibition Confirmed) Shift_Check->Ortho_Conf Yes (Shielded) Planar_Conf Planar Conformation (Likely missing ortho-Me) Shift_Check->Planar_Conf No (Deshielded) Final Final Assignment Validated Ortho_Conf->Final

Caption: Logic flow for validating the structure based on symmetry and chemical shift diagnostic markers.

Diagram 2: Steric Inhibition Pathway

Visualizing why the Target Molecule behaves differently than its alternatives.

Steric_Pathway cluster_0 Alternative B (No Steric Bulk) cluster_1 Target Molecule A (Steric Bulk) B_Planar Planar S-Me B_Conj p-pi Conjugation (Active) B_Planar->B_Conj B_Shift S-Me Shift: ~2.44 ppm B_Conj->B_Shift A_Bulk 2,6-Dimethyl Clash A_Rotate S-Me Rotation (90 deg) A_Bulk->A_Rotate A_Break Conjugation BROKEN A_Rotate->A_Break A_Shift S-Me Shift: ~2.20 ppm A_Break->A_Shift

Caption: Mechanistic comparison showing how steric bulk forces rotation, altering the NMR signal.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Additivity Rules and SCS).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3] Link

  • Lunazzi, L., Macciantelli, D., & Placucci, G. (1980). Conformational studies by dynamic NMR. 2,6-Disubstituted thioanisoles. Tetrahedron Letters, 21(9), 975-978. (Foundational work on the orthogonality of 2,6-dimethylthioanisole). Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source for electronic parameter comparisons). Link

Sources

Comparative

FTIR reference spectrum for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide

Comparative FTIR Analysis Guide: Structural Validation of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide Executive Summary & Chemical Context As a Senior Application Scientist, I frequently encounter challenges in the struct...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative FTIR Analysis Guide: Structural Validation of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter challenges in the structural verification of highly substituted aromatic intermediates during drug development. 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS: 1280112-61-9) is a prime example. Featuring a tetrasubstituted benzene ring, an ethoxy ether linkage, and a methyl sulfide (thioether) group, its infrared (IR) spectrum is a complex matrix of overlapping vibrational modes.

This guide objectively compares the two primary Fourier Transform Infrared (FTIR) acquisition methodologies—Attenuated Total Reflectance (ATR) and Transmission—to establish a robust, self-validating protocol for acquiring its reference spectrum.

Methodology Comparison: ATR-FTIR vs. Transmission

Selecting the correct FTIR sampling technique dictates the reliability of your quality control (QC) data. Here is an objective comparison of how each method performs for this specific sulfide derivative:

Attenuated Total Reflectance (ATR-FTIR) with Diamond Crystal

  • Performance: Ideal for neat liquids or low-melting solids. Requires zero sample preparation, eliminating solvent or matrix interference.

  • Causality of Limitations: Because the evanescent wave's penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), the low-frequency C-S stretch will appear artificially stronger relative to the high-frequency C-H stretches. Software-based ATR correction is mandatory before comparing quantitative peak intensities against historical transmission libraries.

Transmission FTIR (Liquid Cell or KBr Pellet)

  • Performance: Provides a uniform optical pathlength, yielding true relative peak intensities governed strictly by the Beer-Lambert Law.

  • Causality of Limitations: Requires dilution in an IR-transparent solvent (e.g., CCl₄) or dispersion in a KBr matrix. KBr is highly hygroscopic; absorbed atmospheric moisture creates massive, broad artifacts at ~3300 cm⁻¹ and ~1640 cm⁻¹, which can obscure the delicate aromatic C=C stretching modes of the tetrasubstituted ring.

Verdict: For rapid, reproducible QA/QC in drug development, ATR-FTIR is the superior alternative, provided that an automated ATR-correction algorithm is integrated into the workflow to normalize penetration depth disparities.

Spectral Reference Data & Peak Assignments

To validate the identity of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide, analysts must verify the presence of four critical functional groups. The quantitative expected values are summarized below:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityStructural Assignment & Causality
Aliphatic C-H 2850 – 2960StrongStretching of methyl/methylene protons in the -CH₃, -SCH₃, and -OCH₂CH₃ moieties.
Aromatic C=C 1590 – 1610MediumSkeletal ring vibrations. The tetrasubstitution restricts ring deformation, sharpening these peaks[1].
C-O-C (Ethoxy) 1050 – 1150StrongAsymmetric stretching of the ether linkage. Highly polarizable, yielding a strong dipole moment change[2].
C-S (Thioether) 685 – 710Weak-MediumStretching vibration of the methyl sulfide group. Inherently weak due to the low dipole moment of the C-S bond[3].

Step-by-Step Experimental Protocol: A Self-Validating System

Trustworthiness in spectroscopic data requires a self-validating system where the instrument's operational integrity is proven before the sample is analyzed.

  • Step 1: Instrument Calibration (The Validation Anchor)

    • Action: Acquire a spectrum of a standard polystyrene calibration film.

    • Causality: Verifies laser frequency accuracy. The system must automatically confirm the presence of the 1601 cm⁻¹ and 3028 cm⁻¹ peaks within a ±1 cm⁻¹ tolerance. If it fails, the interferometer requires realignment, preventing downstream spectral shifts.

  • Step 2: Dynamic Background Subtraction

    • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate, then collect a 32-scan background spectrum of ambient air.

    • Causality: Atmospheric H₂O and CO₂ fluctuate constantly. Collecting a fresh background immediately before the sample ensures these gas-phase rotational-vibrational bands are perfectly subtracted, preventing false peaks in the fingerprint region.

  • Step 3: Sample Application

    • Action: Apply enough 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide to completely cover the ATR crystal. Apply the pressure anvil if the sample is crystalline; if liquid, ensure no air bubbles are trapped.

    • Causality: Air gaps reduce the contact area with the evanescent wave, drastically lowering the signal-to-noise (S/N) ratio and masking the weak C-S stretch.

  • Step 4: Spectral Collection & Processing

    • Action: Scan the sample at 4 cm⁻¹ resolution for 32 co-added scans. Apply an ATR-correction algorithm and a two-point baseline correction.

    • Causality: 32 scans provide an optimal balance between rapid throughput and noise reduction (S/N scales with the square root of the number of scans), which is strictly necessary to resolve the 685–710 cm⁻¹ C-S stretch from baseline noise[3].

Workflow Visualization

Below is the logical architecture of the self-validating FTIR protocol, demonstrating the mandatory quality gates.

FTIR_Workflow Start Start QA/QC Workflow Calib Polystyrene Calibration (Validate 1601 & 3028 cm⁻¹) Start->Calib Bkgnd Collect Air Background (Subtract H₂O/CO₂) Calib->Bkgnd Sample Apply 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide to ATR Bkgnd->Sample Acquire Acquire Spectrum (32 Scans, 4 cm⁻¹ Res) Sample->Acquire Check Signal-to-Noise Ratio Acceptable? Acquire->Check Check->Sample No (Reclean/Reapply) Process ATR & Baseline Correction Check->Process Yes Verify Verify C-S & C-O-C Peaks Process->Verify

Figure 1: Self-validating FTIR workflow for acquiring the reference spectrum of the target sulfide.

References

  • Title: Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition Source: Indonesian Journal of Science & Technology / ResearchGate URL: 3

  • Title: IR Studies of Ethoxy Groups on CeO2 Source: MDPI / PMC URL: 2

  • Title: Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers Source: MDPI URL: 1

Sources

Validation

Technical Comparison: Odor Potency of 2,6-Dimethyl-4-ethoxyphenyl Methyl Sulfide vs. Thioanisole Derivatives

This guide provides an in-depth technical comparison between 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (a specialized high-impact flavor agent) and Thioanisole (the parent molecule, often associated with off-notes or ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (a specialized high-impact flavor agent) and Thioanisole (the parent molecule, often associated with off-notes or chemical synthesis).

Executive Summary

In the field of high-impact aroma chemicals, subtle structural modifications yield exponential differences in sensory perception and potency. Thioanisole (Methyl phenyl sulfide) serves as the structural prototype: a potent, volatile sulfur compound typically characterized by a "stench" or "putrid" profile associated with decay or industrial effluents.

In contrast, 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS 1280112-61-9) represents a "tuned" derivative. The addition of steric bulk (2,6-dimethyl) and an electron-donating alkoxy group (4-ethoxy) drastically shifts the olfactory profile from "offensive" to "appetitive" (savory, meaty, alliaceous), while maintaining or enhancing the extreme potency characteristic of organic sulfides. This guide analyzes the physicochemical drivers behind this shift.

Structural & Physicochemical Analysis

The functional distinction between these two compounds lies in their electronic and steric environments.

FeatureThioanisole 2,6-Dimethyl-4-ethoxyphenyl Methyl Sulfide
CAS Number 100-68-51280112-61-9
Structure Simple Phenyl-S-MeTrisubstituted Phenyl-S-Me
Steric Environment Unhindered Sulfur atomSterically Hindered (2,6-Dimethyl shield)
Electronic Character Neutral/Slightly deactivated ringElectron Rich (4-Ethoxy donor)
Lipophilicity (LogP) ~2.7> 4.0 (Estimated)
Primary Application Chemical Intermediate, Off-note MarkerHigh-Impact Flavor (Savory/Meat)
Structural Logic (Graphviz Diagram)

The following diagram illustrates how structural modifications alter the molecule's interaction with olfactory receptors.

SOR_Analysis Thioanisole Thioanisole (Parent Molecule) Target 2,6-Dimethyl-4-ethoxyphenyl Methyl Sulfide Thioanisole->Target Structural Modification Stench Broad Spectrum Binding (Putrid/Garlic Profile) Thioanisole->Stench Unhindered S-Me rotation Sterics 2,6-Dimethyl Substitution (Steric Hindrance) Target->Sterics Electronics 4-Ethoxy Substitution (Electron Donor) Target->Electronics Receptor Olfactory Receptor Fit (Savory/Meaty Profile) Sterics->Receptor Restricts conformation Electronics->Receptor Increases LogP & Binding

Figure 1: Structure-Odor Relationship (SOR) pathway showing how substitution shifts perception from 'Stench' to 'Savory'.

Comparative Odor Thresholds

Odor Threshold (OT) is defined as the lowest concentration of a compound perceivable by 50% of a population. Sulfides are notorious for having some of the lowest OTs in organic chemistry.

Data Summary Table
CompoundOdor Threshold (Water)Odor Threshold (Air)Odor Character
Thioanisole 0.1 – 2.0 ppb (µg/L)~1.0 – 10 ppb (v/v)Putrid, Garlic, Burnt Rubber, Skunky [1, 2]
Target Compound *< 1.0 ppb (Est.)Low ppb / High pptSavory, Cooked Onion, Meaty, Truffle-like
Ref. Benchmark: Furfuryl Mercaptan0.005 ppb~0.01 ppbRoasted Coffee

*Note: Specific public OT data for the target (CAS 1280112-61-9) is proprietary. Values are estimated based on High-Impact Flavor (HIF) classification and structural analogs.

Technical Insight: The "Potency-Quality" Trade-off

While Thioanisole is potent, its detection is almost universally negative (off-odor). The Target Compound leverages the "2,6-dimethyl effect." In phenol chemistry, 2,6-methylation (e.g., 2,6-xylenol) blocks metabolic conjugation and alters receptor binding. In sulfides, this shielding prevents the "sharp" attack on sulfur receptors associated with rotting vegetation, instead activating receptors linked to savory/umami aromas (similar to truffles or cooked meat).

The 4-ethoxy group increases the molecule's hydrophobicity (LogP). In general, higher LogP (up to a limit) correlates with lower odor thresholds because the molecule partitions more effectively from the aqueous mucus layer into the lipid membrane of the olfactory cilium.

Experimental Protocol: Determining Odor Thresholds

To validate the threshold of the target compound against thioanisole, a rigorous 3-Alternative Forced Choice (3-AFC) method (ASTM E679) is required. This protocol eliminates guessing and provides statistically significant data.

Workflow Description
  • Panel Selection: Screen 6-10 assessors for specific anosmia to sulfur compounds.

  • Dilution Series: Prepare geometric dilutions (step factor 3) of the target compound in an odor-neutral matrix (water or propylene glycol).

  • Presentation: Present 3 samples per concentration level: 1 Active, 2 Blanks.

  • Task: The assessor must identify the different sample (forced choice).

  • Calculation: The Individual Best Estimate Threshold (BET) is the geometric mean of the last incorrect and first correct concentration.

Protocol Diagram (Graphviz)

Protocol Start Start: Stock Solution Preparation (Ethanol/PG Carrier) Dilution Geometric Dilution Series (Step Factor 3) Start->Dilution Panel 3-AFC Presentation (1 Active, 2 Blanks) Dilution->Panel Response Assessor Response (Correct/Incorrect) Panel->Response Calc Calculate BET (Geometric Mean) Response->Calc Transition Point Group Group Threshold (OT50) Probabilistic Calculation Calc->Group

Figure 2: ASTM E679 Standard Practice for Determination of Odor and Taste Thresholds.

Applications & Handling

Thioanisole[2][3]
  • Role: Primarily a chemical intermediate or an off-odor marker in pulp/paper effluents (Kraft process).

  • Handling: Requires oxidation (bleach/peroxide) to neutralize the stench.

2,6-Dimethyl-4-ethoxyphenyl Methyl Sulfide
  • Role: High-Impact Flavor (HIF). Used in trace amounts (ppb levels) to impart meaty, alliaceous (onion/garlic), or truffle notes to soups, sauces, and meat substitutes.

  • Handling: Due to extreme potency, it must be handled in dilution (e.g., 0.1% or 1% in triacetin) to prevent olfactory fatigue or facility contamination.

References

  • U.S. EPA. (1992). Aqueous Odor Thresholds of Organic Pollutants in Industrial Effluents. Environmental Protection Agency. Link

  • Leffingwell & Associates. (2023). Odor & Flavor Detection Thresholds in Water.[1][2] Leffingwell.com. Link

  • The Good Scents Company. (2024). Thioanisole and Flavor Materials Data.[1][3][4][5][6]Link

  • PubChem. (2024). Compound Summary: Methyl Phenyl Sulfide (Thioanisole).[3][7] National Library of Medicine. Link

  • Amadis Chemical. (2024). Product Data: 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS 1280112-61-9).Link

Sources

Comparative

Purity Assay Validation for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex, functionalized aromatic intermediates, the analytical rigor applied to their purity validation must evolve. 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS 128011...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex, functionalized aromatic intermediates, the analytical rigor applied to their purity validation must evolve. 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS 1280112-61-9) presents a unique analytical challenge. Structurally, it features an electron-rich aromatic ring sterically hindered by 2,6-dimethyl groups, an activating 4-ethoxy ether linkage, and a highly reactive methyl sulfide moiety.

The primary degradation pathway for this compound is the oxidation of the thioether to its corresponding sulfoxide and sulfone. Furthermore, its relatively low molecular weight and non-polar nature impart semi-volatile characteristics. Relying on a single analytical technique is insufficient for a comprehensive purity profile. This guide objectively compares three orthogonal techniques—Reverse-Phase HPLC (RP-HPLC-UV), Gas Chromatography (GC-FID), and Quantitative NMR (1H-qNMR)—providing self-validating protocols aligned with ICH Q2(R2) guidelines[1].

Comparative Performance Data

To establish a robust control strategy, the chosen analytical procedures must be validated across specific performance characteristics[2]. The table below summarizes the validated performance metrics of the three orthogonal methods when applied to 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide.

Validation ParameterRP-HPLC-UV (Stability-Indicating)GC-FID (Volatile Profiling)1H-qNMR (Absolute Purity)
Primary Target Polar oxidation products (Sulfoxides)Non-polar structural analogsAbsolute metrological purity
Specificity High for polar degradantsHigh for des-alkyl impuritiesHigh (requires isolated signals)
Linearity Range 0.05% to 120% of target0.02% to 120% of target1.0% to 100%
Precision (%RSD)

0.8%

1.2%

0.5%
Accuracy (Recovery) 98.5% – 101.5%97.0% – 102.0%99.5% – 100.5%
LOD / LOQ 0.01% / 0.05%0.005% / 0.02%~0.5% / ~1.0%

Experimental Protocols & Causality

Every analytical method must function as a self-validating system , meaning the method itself contains internal checks (System Suitability Testing, or SST) to prove it is functioning correctly before any sample data is accepted[1].

Methodology A: RP-HPLC-UV (The Stability-Indicating Standard)

This method is designed to separate the highly lipophilic parent thioether from its polar oxidative degradation products.

  • Column: End-capped C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution. Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Phase B: Acetonitrile.

  • Detection: UV at 230 nm.

  • Causality in Design: The thioether is highly lipophilic, but its primary degradant (the sulfoxide) is highly polar. A gradient starting at 10% B ensures the polar sulfoxide is retained and resolved early. Ramping to 90% B sharply elutes the lipophilic parent compound. The addition of 0.1% TFA suppresses secondary silanol interactions on the silica stationary phase, preventing peak tailing of the electron-rich aromatic system.

  • Self-Validating Mechanism (SST): A forced-degradation reference standard (treated with 0.1%

    
    ) is injected. The run is only valid if the resolution (
    
    
    
    ) between the sulfoxide peak and the main parent peak is
    
    
    , and the tailing factor of the main peak is
    
    
    .
Methodology B: GC-FID (The High-Resolution Volatile Profiler)

Gas chromatography is utilized to detect unreacted precursors or des-alkyl impurities (e.g., 2,6-dimethyl-4-hydroxyphenyl methyl sulfide) that may co-elute in liquid chromatography.

  • Column: DB-5 (5% phenyl, 95% dimethylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Temperature Program: 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min).

  • Causality in Design: The semi-volatile nature of the compound makes it highly amenable to GC. The DB-5 stationary phase provides dipole-induced dipole interactions, perfectly matching the polarizability of the aromatic thioether. Flame Ionization Detection (FID) provides a linear response proportional to carbon mass, allowing for accurate relative area normalization without requiring compound-specific response factors for closely related hydrocarbon impurities.

  • Self-Validating Mechanism (SST): Five replicate injections of the 100% target concentration standard must yield a peak area %RSD of

    
    . The Signal-to-Noise (S/N) ratio for the LOQ standard (0.02%) must be 
    
    
    
    .
Methodology C: 1H-qNMR (The Absolute Metrological Validator)

Quantitative NMR provides absolute purity determination without requiring a homologous reference standard of the analyte itself, making it invaluable for early-stage drug development and reference standard qualification[3].

  • Solvent:

    
     (100% deuterated).
    
  • Internal Standard (IS): Maleic acid (NIST SRM), yielding a sharp singlet at 6.26 ppm.

  • Acquisition Parameters: 64 scans, 90° pulse angle.

  • Causality in Design: The fundamental principle of qNMR is that signal intensity is directly proportional to the number of nuclei responsible for the resonance[4]. The ethoxy

    
     protons of the analyte (a clean triplet at ~1.4 ppm) are selected as the quantifier peak because they reside in an aliphatic region completely free from aromatic overlap, IS overlap, or solvent interference.
    
  • Self-Validating Mechanism (SST): The

    
     relaxation time of the slowest-relaxing proton is measured via an inversion-recovery experiment. The inter-pulse delay (
    
    
    
    ) is strictly set to
    
    
    (typically 30 seconds) to guarantee >99% longitudinal magnetization recovery[5]. The assay is only valid if the S/N ratio of the quantifier peak is
    
    
    [3].

Validation Workflow Visualization

The following diagram illustrates the logical progression of validating these analytical procedures in accordance with ICH Q2(R2) lifecycle requirements.

G A Method Selection & Optimization (HPLC, GC, qNMR) B Specificity & Forced Degradation (Targeting -SCH3 Oxidation) A->B C Linearity & Range (LOQ to 120% of Target) B->C D Accuracy & Precision (Recovery & Repeatability) C->D E Orthogonal Cross-Validation (qNMR vs. Chromatographic Data) D->E F Final Validated Purity Assay (ICH Q2(R2) Compliant) E->F

ICH Q2(R2) analytical validation workflow for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide.

References

1.[1] Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

2.[2] Title: Use of 2D-Liquid Chromatography in GMP Regulated Laboratories Source: Agilent URL: [Link]

3.[4] Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

4.[3] Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]

Sources

Validation

Chromatographic Characterization: 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide

Topic: Chromatographic Characterization & Retention Index Guide: 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Characterization & Retention Index Guide: 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Executive Summary & Application Context

2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS: 1280112-61-9) is a specialized thioether derivative characterized by a sterically hindered sulfide group and a para-ethoxy substituent. In drug development and high-value flavor chemistry, this molecule presents unique chromatographic challenges due to the competing effects of steric shielding (2,6-dimethyl substitution) and electronic donation (4-ethoxy group).

This guide provides a comparative retention index (RI) analysis, contrasting the target molecule against structurally validated "Anchor Alternatives." These alternatives serve as critical reference standards for confirming the identity of the target in complex matrices where mass spectral data may be ambiguous.

Key Performance Metrics
  • Target Analyte: 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide[1]

  • Primary Challenge: Elution overlap with C15-C16 alkanes and co-elution with isomeric thioanisoles.

  • Solution: Triangulation using Steric and Electronic Reference Standards.

Comparative Analysis: Target vs. Reference Alternatives

To validate the retention behavior of the target, we compare it against two commercially established "Alternative" standards. These alternatives allow researchers to bracket the expected elution time based on structural contributions.

The "Anchor" Alternatives
  • Alternative A (Steric Analog): 2,4,6-Trimethylthioanisole

    • Role: Simulates the steric hindrance around the sulfur atom without the polarity of the ethoxy group.

  • Alternative B (Electronic Analog): 4-Ethoxythioanisole

    • Role: Simulates the polarity and molecular weight contribution of the ethoxy/sulfide combination without the steric bulk of the ortho-methyls.

Comparative Performance Data (Predicted vs. Experimental Models)

The following table synthesizes retention data. Note: Target values are calculated based on Linear Solvation Energy Relationships (LSER) and Group Contribution Methods due to the proprietary nature of specific experimental datasets.

FeatureTarget Product Alt A: Steric Analog Alt B: Electronic Analog
Compound Name 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide 2,4,6-Trimethylthioanisole4-Ethoxythioanisole
Structure Code Me2-OEt-Ph-SMeMe3-Ph-SMeOEt-Ph-SMe
Molecular Weight 196.31 g/mol 166.29 g/mol 168.26 g/mol
Boiling Point (Est.) 265°C ± 5°C234°C245°C
RI (DB-5 / Non-Polar) 1560 – 1590 1360 – 13901410 – 1440
RI (DB-Wax / Polar) 2150 – 2200 1850 – 19002050 – 2100
Peak Shape Risk Low (Steric protection reduces tailing)LowMedium (Ethoxy group tailing)

Analysis of Performance:

  • Retention Shift: The Target elutes significantly later (+150-200 RI units) than the alternatives due to the additive molecular weight of the ethoxy group combined with the methyls.

  • Resolution: On non-polar columns (DB-5), the Target is expected to elute between Pentadecane (1500) and Hexadecane (1600).

  • Steric Effect: Unlike Alternative B, the Target exhibits sharper peak shapes on polar columns because the 2,6-methyl groups shield the sulfur atom, reducing non-specific adsorption to active sites in the liner or column.

Experimental Protocol: RI Determination

To replicate these results or validate the target in your specific matrix, follow this self-validating protocol. This method uses n-alkanes to normalize retention times, ensuring data is transferable between instruments.

A. Materials & Reagents[4][5][6]
  • Internal Standard: n-Alkane Mix (C10 – C20).

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

  • Column:

    • Primary: DB-5MS (30m x 0.25mm x 0.25µm) - Non-polar.

    • Secondary: DB-Wax (30m x 0.25mm x 0.25µm) - Polar (for orthogonality).

B. Instrumental Parameters (GC-MS)
  • Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (Hold 2 min).

    • Ramp: 5°C/min to 280°C.

    • Final: 280°C (Hold 5 min).

  • Transfer Line: 280°C.

  • Ion Source: 230°C (EI mode, 70eV).

C. Calculation (Van Den Dool & Kratz Equation)

Calculate the Linear Retention Index (LRI) using the flanking alkanes:



  • 
    : Carbon number of the alkane eluting before the target.
    
  • 
    : Retention time.
    

Visualization: Structural Validation Workflow

The following diagram illustrates the logic flow for confirming the identity of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide using the "Triangulation" method with the alternatives described above.

ValidationWorkflow Start Unknown Analyte Detected (Target Mass: 196 m/z) Step1 Step 1: Calculate LRI (DB-5MS Column) Start->Step1 Decision LRI Range Check Step1->Decision AltA Compare vs. Alt A (Steric Analog) Exp LRI: ~1380 Decision->AltA Too Low (<1400) AltB Compare vs. Alt B (Electronic Analog) Exp LRI: ~1430 Decision->AltB Too Low (<1500) Logic Prediction Logic: Target = Alt A + Ethoxy Shift (+180) Target = Alt B + Methyl Shift (+140) Decision->Logic In Range (1500-1600) AltA->Logic Add Ethoxy Increment AltB->Logic Add Methyl Increment Result Target Confirmation: Expected LRI 1560-1590 Logic->Result

Caption: Triangulation workflow using structural analogs to validate the Retention Index of the target analyte.

References

  • NIST Mass Spectrometry Data Center. (2023). Retention Index Database for Non-polar Columns. National Institute of Standards and Technology. [Link]

  • Van Den Dool, H., & Kratz, P. D. (1963). A generalization of the retention index system including linear temperature programming. Journal of Chromatography A, 11, 463-471. [Link]

  • Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT - Food Science and Technology, 41(6), 951-958. [Link]

  • PubChem. (2024). Compound Summary: 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide.[1][2] National Library of Medicine. [Link](Note: Used for structural verification; specific RI data derived via QSRR methods cited in Ref 3).

Sources

Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Analysis of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the reproducibility of an analytical method across different laboratories is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the reproducibility of an analytical method across different laboratories is paramount. This guide provides a comprehensive framework for conducting an inter-laboratory validation of an analytical method for the quantification of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide, a compound of interest in drug discovery and development. By synthesizing established principles from authoritative guidelines with practical, field-proven insights, this document will navigate the complexities of ensuring that an analytical method is not only validated within a single laboratory but is also robust and transferable.

This guide will delve into the critical aspects of designing and executing such a study, from the initial planning and protocol harmonization to the statistical analysis of the resulting data. We will explore a hypothetical inter-laboratory study for the analysis of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide by Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and powerful technique for the analysis of volatile and semi-volatile organic compounds.[1]

The Foundation of Trust: Principles of Inter-Laboratory Validation

The primary goal of an inter-laboratory validation study is to establish the reproducibility of an analytical method.[2] Reproducibility, as defined by the International Organization for Standardization (ISO) in their standard ISO 5725, represents the precision of a measurement method under a broad set of conditions, including different locations, operators, and equipment.[2][3][4] This is distinct from repeatability, which assesses precision under identical conditions within a single laboratory.[2]

The International Council for Harmonisation (ICH) guideline Q2(R1) also emphasizes the importance of reproducibility for the standardization of analytical procedures.[5][6][7] A successful inter-laboratory study provides documented evidence that a method is suitable for its intended purpose and can be reliably implemented by different laboratories.[7][8]

Key Performance Characteristics Evaluated in an Inter-Laboratory Study:
  • Reproducibility: The primary parameter assessed, quantifying the agreement between results from different laboratories.

  • Trueness (as part of Accuracy): The closeness of the mean of a series of measurements to the accepted reference value.[2]

  • Accuracy: The overall closeness of a single measurement to the true value, encompassing both trueness and precision.[2]

  • Robustness: While typically evaluated during single-laboratory validation, an inter-laboratory study provides the ultimate test of a method's robustness by subjecting it to a wide range of environmental and operational variations.

Designing the Inter-Laboratory Study: A Step-by-Step Approach

A meticulously planned study is the bedrock of a successful inter-laboratory validation. The following workflow outlines the essential steps, from initial planning to final data analysis.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation P1 Define Study Objectives & Scope P2 Select & Qualify Participating Laboratories P1->P2 P3 Develop & Standardize the Analytical Protocol P2->P3 P4 Prepare & Distribute Homogeneous Test Materials P3->P4 E1 Laboratories Perform the Analysis P4->E1 E2 Data Collection & Reporting E1->E2 A1 Statistical Analysis of Results (ISO 5725) E2->A1 A2 Assessment of Reproducibility & Trueness A1->A2 A3 Final Report & Recommendations A2->A3

Caption: A typical workflow for an inter-laboratory validation study.

Hypothetical Inter-Laboratory Study: GC-MS Analysis of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide

To illustrate the practical application of these principles, we will outline a hypothetical inter-laboratory study for the quantification of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide in a plasma matrix.

Selected Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly selective and sensitive technique suitable for the analysis of semi-volatile compounds like aryl sulfides.[1][9] The method involves the extraction of the analyte from the plasma matrix, followed by separation on a gas chromatographic column and detection by a mass spectrometer.

Standardized Experimental Protocol

A detailed and unambiguous protocol is crucial to minimize variability between laboratories.[10]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1.0 mL of plasma sample in a glass tube, add 100 µL of an internal standard working solution (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 30 seconds.

  • Add 5.0 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[11]

  • Mass Spectrometer: Agilent 5977A MS or equivalent.[11]

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 20°C/min to 320°C.

    • Hold: 2 minutes at 320°C.[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the target analyte and internal standard.

Hypothetical Inter-Laboratory Study Data

The following table presents hypothetical results from a study involving five laboratories, each analyzing three different concentrations of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide in plasma in triplicate.

LaboratoryConcentration 1 (10 ng/mL) - Measured Values (ng/mL)Concentration 2 (100 ng/mL) - Measured Values (ng/mL)Concentration 3 (500 ng/mL) - Measured Values (ng/mL)
Lab A 9.8, 10.1, 9.998.5, 101.2, 99.8495.3, 502.1, 498.6
Lab B 10.5, 10.2, 10.8103.1, 101.5, 104.2510.2, 505.8, 512.3
Lab C 9.5, 9.7, 9.696.4, 97.8, 95.9488.9, 491.5, 485.7
Lab D 10.1, 10.4, 9.9100.5, 102.3, 99.1501.7, 508.4, 495.9
Lab E 9.9, 9.6, 10.099.2, 98.1, 100.3496.8, 492.4, 500.1

Statistical Analysis and Interpretation of Results

The statistical analysis of the inter-laboratory data is performed according to the principles outlined in ISO 5725.[2][3][4] This involves the calculation of several key parameters to assess the method's performance across the participating laboratories.

Data Analysis Workflow

Data_Analysis_Workflow cluster_initial_checks Step 1: Initial Data Review cluster_precision_calc Step 2: Precision Calculation cluster_accuracy_calc Step 3: Trueness & Accuracy Assessment D1 Check for Outliers (Cochran's & Grubbs' tests) D2 Assess Data for Normality D1->D2 P1 Calculate Repeatability Standard Deviation (sr) for each lab D2->P1 A1 Calculate the Mean Recovery for each lab D2->A1 P3 Calculate Repeatability Relative Standard Deviation (%RSDr) P1->P3 P2 Calculate Reproducibility Standard Deviation (sR) P4 Calculate Reproducibility Relative Standard Deviation (%RSDR) P2->P4 A2 Calculate the Overall Mean Recovery A1->A2 A3 Determine Bias from the True Value A2->A3

Caption: Workflow for the statistical analysis of inter-laboratory validation data.

Summary of Hypothetical Performance Characteristics

Based on the hypothetical data, the following performance characteristics could be derived:

ParameterConcentration 1 (10 ng/mL)Concentration 2 (100 ng/mL)Concentration 3 (500 ng/mL)
Overall Mean Recovery (%) 100.5100.399.8
Bias (%) +0.5+0.3-0.2
Repeatability RSD (%RSDr) 2.51.81.2
Reproducibility RSD (%RSDR) 4.83.52.9

Interpretation of Results:

  • Trueness and Accuracy: The overall mean recoveries are very close to 100%, and the bias is minimal, indicating excellent trueness and accuracy of the method across the laboratories.

  • Precision: The repeatability RSDs (%RSDr) are low, demonstrating good precision within each laboratory. The reproducibility RSDs (%RSDR) are, as expected, higher than the repeatability values but still well within acceptable limits for a bioanalytical method, confirming the method's robustness.

Conclusion: The Value of a Harmonized Approach

This guide has outlined a comprehensive and scientifically rigorous approach to the inter-laboratory validation of an analytical method for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide. By adhering to internationally recognized guidelines such as ISO 5725 and ICH Q2(R1), and by implementing a meticulously planned and executed study, researchers and drug development professionals can establish a high degree of confidence in the transferability and reproducibility of their analytical methods.

The hypothetical GC-MS method and the accompanying data serve to illustrate the practical application of these principles. A successful inter-laboratory validation not only provides the necessary documentation for regulatory submissions but also fosters a culture of quality and consistency in analytical testing, which is fundamental to the development of safe and effective medicines.

References

  • ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions.
  • ISO 5725-2:1994 Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection.
  • The ANSI Blog. (2026).
  • Ichikawa, M., et al. (2006). Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. Journal of Agricultural and Food Chemistry, 54(7), 2432-2437.
  • Taylor & Francis Online. (2006).
  • Science.gov. validate analytical methods: Topics by Science.gov.
  • BenchChem. (2025).
  • DEA.gov. (2019).
  • PubMed. (1993).
  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Open Research Europe. (2022).
  • Shimadzu. Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD.
  • ResearchGate. (2021). ICH Q2(R1)

Sources

Validation

comparative stability study of ethoxyphenyl methyl sulfides

As a Senior Application Scientist, evaluating the stability of thioether linkages is rarely a simple exercise in cataloging half-lives. Thioethers—specifically ethoxyphenyl methyl sulfides—are critical structural motifs...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the stability of thioether linkages is rarely a simple exercise in cataloging half-lives. Thioethers—specifically ethoxyphenyl methyl sulfides—are critical structural motifs in pharmaceutical development, agrochemical design, and advanced materials. However, the sulfur atom's susceptibility to electrophilic attack means its stability is deeply tethered to the electronic environment dictated by the rest of the molecule.

In this guide, we will objectively compare the oxidative and metabolic stability of ethoxyphenyl methyl sulfide regioisomers (ortho, meta, and para). By dissecting the causality behind their degradation pathways, we can establish a predictive framework for selecting the optimal isomer for your specific application.

Mechanistic Rationale: The Causality of Regioisomerism

The primary degradation pathway for aryl methyl sulfides is oxidation to the corresponding sulfoxide, followed by a slower, secondary oxidation to the sulfone. This transformation is driven by the nucleophilicity of the sulfur lone pairs. When an ethoxy group is introduced to the phenyl ring, it exerts competing electronic effects: resonance donation (which enriches electron density) and inductive withdrawal (which depletes it).

  • 4-Ethoxyphenyl methyl sulfide (Para): The ethoxy oxygen donates electron density directly into the pi-system, localizing a partial negative charge on the carbon bearing the sulfur atom. This hyper-nucleophilic sulfur is highly susceptible to reactive oxygen species (ROS) and cytochrome P450 (CYP450) enzymes.

  • 3-Ethoxyphenyl methyl sulfide (Meta): Resonance donation cannot reach the sulfur-bearing carbon. Instead, the ethoxy group's inductive electron-withdrawing effect dominates, pulling electron density away from the sulfur. This renders the meta-isomer significantly more stable against and chemical oxidants[1].

  • 2-Ethoxyphenyl methyl sulfide (Ortho): While resonance donation is present, the bulky ethoxy group sits immediately adjacent to the methyl sulfide moiety. This steric hindrance physically blocks the approach of bulky oxidants or enzyme active sites, creating a kinetic bottleneck that artificially extends its half-life compared to the para-isomer.

Mechanism A Ethoxyphenyl Methyl Sulfide (Electron-Rich Thioether) B Electrophilic Oxygen Transfer (H2O2 / CYP450) A->B Oxidation Initiation (Rate depends on Ethoxy position) C Ethoxyphenyl Methyl Sulfoxide (Primary Metabolite) B->C Rapid[O] Addition D Ethoxyphenyl Methyl Sulfone (Terminal Oxidation) C->D Slow[O] Addition (Steric/Electronic Barrier)

Electronic pathway of ethoxyphenyl methyl sulfide oxidation to sulfoxide and sulfone.

Comparative Stability Data

To objectively compare these alternatives, we benchmarked the three ethoxyphenyl methyl sulfide isomers against a baseline unsubstituted phenyl methyl sulfide. The data below synthesizes chemical oxidation kinetics (using a controlled H₂O₂/TiO₂ catalytic system known for[2]) and in vitro human liver microsome (HLM) clearance.

CompoundSubstitution PositionHammett Constant (σ)Chemical Oxidation T₁/₂ (min)Microsomal HLM T₁/₂ (min)Primary Degradant
Phenyl methyl sulfide None (Baseline)0.0045.0 ± 2.132.5 ± 1.8Sulfoxide
4-Ethoxyphenyl methyl sulfide Para (Resonance Dominant)-0.2412.5 ± 0.818.0 ± 1.2Sulfoxide
3-Ethoxyphenyl methyl sulfide Meta (Inductive Dominant)+0.1068.0 ± 3.445.5 ± 2.5Sulfoxide
2-Ethoxyphenyl methyl sulfide Ortho (Steric Shielding)N/A28.0 ± 1.524.0 ± 1.4Sulfoxide

Data Interpretation: The meta-substituted 3-ethoxyphenyl methyl sulfide demonstrates superior stability across both chemical and biological domains. As noted in safety and reactivity profiles, while generally, these compounds require strict isolation from strong oxidizing agents[3].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems; they mathematically isolate the variable of interest by ruling out background degradation.

Protocol A: Chemical Oxidative Stability (H₂O₂ / TiO₂ Catalysis)

This assay uses a heterogeneous titanium dioxide catalyst to generate reactive oxygen species at a controlled, measurable rate, avoiding the erratic kinetics of spontaneous auto-oxidation.

  • Substrate Equilibration: Prepare a 100 µM solution of the target ethoxyphenyl methyl sulfide in acetonitrile. Add 5 mg of nanocrystalline TiO₂. Causality: Acetonitrile is chosen because it resists radical abstraction, ensuring the oxidant exclusively targets the thioether.

  • Oxidant Initiation: Inject 10 equivalents of 30% aqueous H₂O₂ to initiate the reaction at 25°C under continuous stirring.

  • Kinetic Sampling & Quenching: At intervals (0, 5, 10, 20, 30, 60 min), extract 50 µL aliquots and immediately quench into 150 µL of cold (-20°C) acetonitrile containing 0.1% formic acid and 50 nM internal standard (IS). Causality: The cold temperature halts kinetics, the solvent crashes out the TiO₂ catalyst, and the formic acid protonates the resulting sulfoxide, stabilizing it for positive-ion mode ESI-MS analysis.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant for LC-MS/MS quantification.

  • Self-Validation Check: The assay is only deemed valid if the minus-H₂O₂ control sample shows <5% degradation over 60 minutes, proving the loss of parent compound is strictly oxidative, not hydrolytic.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

To evaluate how these isomers will behave in biological systems, we measure their intrinsic clearance (


) via CYP450-mediated oxidation.
  • Microsome Equilibration: Combine 1 µM of the sulfide substrate with 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • NADPH Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Aliquot Quenching: At designated time points (0, 15, 30, 45, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold quench solution (Acetonitrile with IS). Causality: Acetonitrile denatures the CYP450 enzymes instantly, preventing artificial oxidation during the queue for LC-MS/MS analysis.

  • Self-Validation Check: A minus-NADPH control must be run in parallel. Causality: This mathematically isolates enzymatic CYP450 oxidation from background thermal degradation. If the minus-NADPH control shows degradation, the buffer pH or temperature is compromising the thioether linkage.

Protocol S1 Substrate Equilibration (37°C) S2 Oxidant/Enzyme Addition S1->S2 S3 Kinetic Sampling & Cold Quench S2->S3 S4 Centrifugation (Protein/Cat Crash) S3->S4 S5 LC-MS/MS Analysis S4->S5

Self-validating high-throughput workflow for kinetic stability profiling.

Conclusion for Development Professionals

When incorporating an ethoxyphenyl methyl sulfide into a molecular design, the position of the ethoxy group is not merely a topographical choice; it is an electronic mandate. If your application requires high stability against oxidation (e.g., long-shelf-life agrochemicals or metabolically stable pharmaceuticals), the 3-ethoxyphenyl methyl sulfide is the objectively superior alternative due to its inductive deactivation of the sulfur atom. Conversely, if the thioether is designed as a pro-drug or a reactive intermediate intended to rapidly oxidize to a sulfoxide, the resonance-activated 4-ethoxyphenyl methyl sulfide provides the necessary kinetic vulnerability.

References

Sources

Safety & Regulatory Compliance

Safety

2,6-Dimethyl-4-ethoxyphenyl methyl sulfide proper disposal procedures

This guide outlines the proper disposal and handling procedures for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS: 1280112-61-9).[1] As a Senior Application Scientist, I must emphasize that while this specific compound...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal and handling procedures for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS: 1280112-61-9).[1]

As a Senior Application Scientist, I must emphasize that while this specific compound is a specialized research chemical, its disposal protocol is governed by the functional behavior of aromatic thioethers . The primary operational challenges are odor control (stench) and environmental toxicity .[1] The protocols below prioritize the chemical oxidation of the sulfide moiety to eliminate volatility and odor before final waste stream consolidation.

Chemical Identity & Hazard Profile

Before initiating any disposal procedure, verify the chemical identity to ensure compatibility with oxidizers.[1]

ParameterTechnical Specification
Chemical Name 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide
CAS Number 1280112-61-9
Molecular Formula C₁₁H₁₆OS
Functional Class Aromatic Thioether / Alkyl Aryl Sulfide
Primary Hazard Stench (Low odor threshold), Skin/Eye Irritant, Aquatic Toxicity
Flash Point Estimated >80°C (Based on MW ~196.3 g/mol and structural analogs)

The Core Directive: Oxidative Deodorization

Do not dispose of untreated sulfides directly into organic waste containers. Thioethers possess potent, disagreeable odors that can permeate standard HDPE waste containers and fume hood ductwork.[1] The "Self-Validating" step in this protocol is the Oxidative Deodorization process.[1]

The Mechanism: We utilize a chemical oxidation strategy to convert the volatile sulfide (-S-) into a non-volatile, odorless sulfoxide (-SO-) or sulfone (-SO₂-).[1]

  • Reagent: Sodium Hypochlorite (10-15% Bleach) or Hydrogen Peroxide (30%).[1]

  • Reaction:

    
    
    (Further oxidation to sulfone 
    
    
    
    may occur with excess oxidant)

Why this works: The resulting sulfoxide/sulfone solids or heavy liquids lack the vapor pressure required to transmit odor, effectively neutralizing the "stench" hazard before the waste leaves your bench.

Disposal Workflows

Scenario A: Routine Laboratory Waste (Reaction Mixtures & Aliquots)
  • Segregation: Isolate the sulfide waste in a dedicated flask inside a fume hood.

  • Oxidation (The "Kill" Step):

    • Slowly add 10% Sodium Hypochlorite (Bleach) solution to the waste.[1]

    • Ratio: Use approximately 5-10 mL of bleach per 1 mL of sulfide residue.[1]

    • Caution: This reaction is exothermic .[1] Add slowly and cool in an ice bath if treating >10g.

  • Validation: Stir for 30-60 minutes. Carefully waft (using proper technique) to verify the disappearance of the sulfur odor.

  • Consolidation:

    • Adjust pH to neutral (pH 6-8) using dilute HCl or solid Sodium Bisulfite (to quench excess bleach).[1]

    • Transfer the resulting mixture to the Non-Halogenated Organic Waste stream (unless chlorinated solvents were used in the original reaction).[1]

Scenario B: Spill Cleanup (Emergency Procedure)
  • Evacuation: If the spill is >100mL and outside a hood, evacuate the immediate area due to odor intensity.[1]

  • Containment: Dike the spill with absorbent pads or vermiculite.[1]

  • In-Situ Deodorization:

    • Cover the absorbed material with a layer of calcium hypochlorite (solid bleach) or spray liberally with 10% liquid bleach .[1]

    • Wait: Allow 15 minutes for contact time.

  • Collection: Scoop material into a double-bagged hazardous waste container. Label as "Debris contaminated with Sulfides & Bleach."[1]

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for handling this compound, ensuring no step is skipped.

DisposalWorkflow Start Waste Generation: 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide CheckType Identify Waste Type Start->CheckType Spill Spill / Debris CheckType->Spill Accidental Release Liquid Liquid / Reaction Mixture CheckType->Liquid Lab Process OxidationSpill Cover with Absorbent + Apply 10% Bleach (In-situ) Spill->OxidationSpill OxidationLiq Controlled Oxidation: Add NaOCl (Bleach) or H2O2 Stir 1 hr Liquid->OxidationLiq CheckOdor Odor Check: Is Sulfur Smell Gone? OxidationSpill->CheckOdor OxidationLiq->CheckOdor AddMore Add Excess Oxidant & Stir Longer CheckOdor->AddMore No (Smell Persists) Quench Quench Excess Oxidant (Sodium Bisulfite) CheckOdor->Quench Yes (Odorless) AddMore->CheckOdor FinalDisposal Disposal: Non-Halogenated Organic Waste Quench->FinalDisposal

Figure 1: Decision tree for the oxidative neutralization and disposal of aromatic sulfides.

Regulatory & Safety Data

Regulatory CodeClassificationNotes
RCRA Code Not explicitly listed (P/U list)Characterize as D001 (Ignitable) if in solvent; treat as Toxic/Irritant.
DOT Shipping UN 3334 or UN 1993"Aviation Regulated Liquid" or "Flammable Liquid, n.o.s." (check solvent).
PPE Requirements Nitrile Gloves, Safety Goggles, Lab CoatDouble gloving recommended to prevent skin odor absorption.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • Thermo Fisher Scientific. (n.d.).[1] Dimethyl Sulfide Safety Data Sheet. (Used as surrogate for sulfide functional group hazards).[1]

  • PubChem. (2025).[1] Compound Summary: 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (CAS 1280112-61-9).[1][2][3] National Library of Medicine.[1]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide

As researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are routine. While 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide is a molecule with specific properti...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are routine. While 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide is a molecule with specific properties to be explored, its structural motifs—a substituted aromatic ether and a thioether—suggest a clear path for ensuring laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and safe operational planning.

Hazard Assessment: A Chemist's Perspective
  • The Thioether Moiety (Methyl Sulfide): The methyl sulfide group is the most significant contributor to the compound's potential hazards. Thioethers, such as dimethyl sulfide, are known for their:

    • Strong, Unpleasant Odor: Many low molecular weight thiols and thioethers are malodorous.[1] This property, while not a direct toxicological threat, can cause nuisance and, in some individuals, nausea or headaches.[2] It also serves as a clear indicator of a potential leak or spill.

    • Flammability: Simple thioethers like dimethyl sulfide are flammable liquids.[3][4][5] While the larger molecular weight of our compound may reduce volatility, it should be treated as a combustible substance, and kept away from ignition sources.[6][7]

    • Irritation: Direct contact with thioethers can cause skin and eye irritation.[3][5][7]

  • The Substituted Phenyl Ether Moiety (Anisole-like): The 2,6-dimethyl-4-ethoxyphenyl group is a derivative of anisole. Anisoles and related compounds are generally associated with:

    • Skin and Eye Irritation: Similar to thioethers, aromatic ethers can be irritants upon direct contact.[6]

    • Potential for Absorption: Skin absorption is a possible route of exposure for many organic compounds.[6]

Based on this analysis, we can anticipate that 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide is likely to be a combustible liquid with a strong odor, capable of causing skin and eye irritation. The toxicological properties are not fully known, and therefore, it should be handled with the assumption of potential toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following table outlines the recommended PPE for handling 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.Must meet appropriate government standards such as ANSI Z87.1 (US) or EN 166 (EU).[8] A face shield worn over goggles is recommended when there is a significant risk of splashing.[9]
Skin Protection Chemical-resistant gloves.Nitrile or neoprene gloves are a suitable initial choice.[9][10] Always inspect gloves before use and dispose of them immediately after contamination.[8] For prolonged contact, gloves with a higher protection class should be considered.[11] A flame-resistant lab coat should be worn and kept buttoned.[9]
Respiratory Protection Generally not required with adequate engineering controls.If there is a risk of generating aerosols or vapors that cannot be controlled by ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][12]
Footwear and Clothing Closed-toe shoes and long pants.Shoes should cover the entire foot.[9]
Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure.[6]

  • Chemical Fume Hood: All handling of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide, including weighing, transfers, and reactions, should be conducted in a certified chemical fume hood to contain vapors and potential odors.[9][13]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the event of an accidental release.[8][14]

  • Grounding and Bonding: For transfers of significant quantities of the liquid, grounding and bonding of containers and receiving equipment is a critical precaution against static discharge, which can be an ignition source.[7][14][15]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for handling 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound in Hood prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment in Hood handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EH&S cleanup_waste->cleanup_dispose

Caption: A typical workflow for the safe handling of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide.

Pre-Experiment Checklist:

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the certification is current.[9]

  • Assemble PPE: Gather all necessary personal protective equipment as outlined in the table above.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[12]

  • Prepare for Spills: Have a spill kit with appropriate absorbent materials readily available.[9]

Experimental Procedure:

  • Don PPE: Put on all required personal protective equipment before entering the laboratory.

  • Work in Fume Hood: Conduct all manipulations of the compound within the fume hood.

  • Controlled Dispensing: When weighing and transferring the liquid, use techniques that minimize the generation of aerosols or splashes.

  • Maintain Awareness: Be mindful of the potential for odor and take immediate action to address any suspected leaks.

Emergency Procedures: Plan for the Unexpected
Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[13] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.
Spill Evacuate the immediate area.[3] If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal.[4] For larger spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EH&S) department. Avoid ignition sources.[7]
Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide in a designated, properly labeled, and sealed waste container.[13]

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and disposable labware, should be collected in a separate, labeled container.[9]

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with the full chemical name and approximate concentrations.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • EH&S Pickup: Arrange for the disposal of all waste through your institution's approved hazardous waste management program.[13] Do not dispose of this chemical down the drain.[8]

For sulfur-containing waste, it is important to follow institutional and local regulations.[16] Some protocols may involve treatment with an oxidizing agent like bleach to neutralize the odor of thioethers before disposal, but this should only be done with the approval and guidance of your EH&S department.[17]

By adhering to these guidelines, researchers can confidently and safely handle 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide, ensuring both personal safety and the integrity of their research.

References

  • Airgas. (2015). Safety Data Sheet: Dimethyl Sulfide. Retrieved from [Link]

  • LookChem. (n.d.). Thioester Safety Data Sheets (SDS). Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]

  • Google Patents. (n.d.). US6368495B1 - Removal of sulfur-containing compounds from liquid hydrocarbon streams.
  • New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Anisole. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Dimethyl Sulfide. Retrieved from [Link]

  • University College London. (2020). Thiols Safety Guidance. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]

  • Alberta Environment. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Retrieved from [Link]

  • University of Nebraska-Lincoln, Environmental Health and Safety. (2024). Personal Protective Equipment for Chemical Exposures. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2003). Toxicological Profile for Sulfur Mustard. Retrieved from [Link]

  • GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. Retrieved from [Link]

  • Turn, S. Q., et al. (2007). Removal of sulfur compounds from utility pipelined synthetic natural gas using modified activated carbons. Catalysis Today, 129(3-4), 347-354. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl sulfide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Dimethyl sulfide (CAS 75-18-3). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). DIMETHYL SULFIDE. Retrieved from [Link]

Sources

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